Technical Documentation Center

(6-Aminopyridazin-3-YL)(phenyl)methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (6-Aminopyridazin-3-YL)(phenyl)methanone
  • CAS: 146233-35-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profile and Stability of (6-Aminopyridazin-3-yl)(phenyl)methanone

This in-depth technical guide details the chemical properties, synthesis pathways, and stability profile of (6-Aminopyridazin-3-yl)(phenyl)methanone , a critical intermediate in the development of GABA-A receptor antagon...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical properties, synthesis pathways, and stability profile of (6-Aminopyridazin-3-yl)(phenyl)methanone , a critical intermediate in the development of GABA-A receptor antagonists and kinase inhibitors.

Executive Summary

(6-Aminopyridazin-3-yl)(phenyl)methanone is a heteroaryl ketone featuring a "push-pull" electronic system, where the electron-donating amino group at position 6 communicates with the electron-withdrawing benzoyl group at position 3 through the electron-deficient pyridazine ring. This structural motif confers unique physicochemical stability but introduces specific photochemical liabilities. This guide provides a mechanistic analysis of its reactivity, validated synthesis routes, and degradation pathways for researchers in medicinal chemistry.

Physicochemical Profile

PropertyValue / DescriptionNote
Appearance Yellow to orange crystalline solidColor arises from the extended

-conjugation (Intramolecular Charge Transfer).
Predicted Melting Point 145–155 °CBased on structural analogs (e.g., (2-aminopyridin-3-yl)(phenyl)methanone, mp 143-144°C).
Solubility DMSO, DMF, MeOH (Hot)Poor water solubility due to the lipophilic benzoyl moiety and planar stacking.
pKa (Predicted) ~3.5 (Ring N), ~2.0 (Amine)The carbonyl group significantly reduces the basicity of the pyridazine ring compared to unsubstituted 3-aminopyridazine (pKa ~6.0).
LogP 1.2 – 1.5Moderate lipophilicity; suitable for CNS penetration in drug scaffolds.
Electronic Structure Analysis

The molecule exhibits a strong dipole moment. The amino group (


) acts as a resonance donor (+M effect), pushing electron density into the pyridazine ring. The carbonyl group at the para-position (relative to the ring system) acts as a strong acceptor (-M effect).
  • Nucleophilic Sites: The exocyclic amino nitrogen is weakly nucleophilic due to resonance delocalization. The ring nitrogens are deactivated.

  • Electrophilic Sites: The carbonyl carbon is less electrophilic than in typical benzophenones due to the electron donation from the amino-pyridazine system.

Synthesis Pathways

Two primary routes are validated for high-purity synthesis, avoiding the formation of unstable regioisomers.

Route A: Carbonylative Suzuki-Miyaura Coupling (Preferred)

This route utilizes palladium catalysis to insert carbon monoxide, forming the ketone bridge in a single step.

  • Starting Materials: 3-Amino-6-chloropyridazine, Phenylboronic acid.

  • Reagents:

    
    , Xantphos, 
    
    
    
    ,
    
    
    , Toluene/Water.
  • Mechanism: Oxidative addition of Pd(0) to the C-Cl bond, followed by CO insertion to form the acyl-Pd complex, and subsequent transmetallation with the boronic acid.

  • Advantages: Tolerates the free amino group; avoids harsh Grignard conditions.

Route B: Weinreb Amide Addition

Ideal for gram-scale synthesis where CO handling is restricted.

  • Precursor: 6-Aminopyridazine-3-carboxylic acid.[1]

  • Activation: Conversion to the Weinreb amide (N-methoxy-N-methylamide) using EDCI/HOBt.

  • Nucleophilic Attack: Addition of Phenylmagnesium bromide (PhMgBr) at -78°C.

  • Workup: Acidic hydrolysis yields the ketone without over-addition (stable tetrahedral intermediate).

Stability and Degradation Profile

Photochemical Instability (Critical)

The benzoyl-pyridazine chromophore is susceptible to UV-induced degradation. Like benzophenone, the carbonyl group can undergo excitation to a triplet state (


), leading to hydrogen abstraction from solvents or neighboring molecules (Norrish Type reactions).

Recommendation: Store in amber vials. Avoid alcoholic solvents (MeOH, EtOH) under direct light to prevent photoreduction to the alcohol.

Chemical Stability
  • Hydrolysis: Highly stable. The bond between the pyridazine ring and the carbonyl carbon is robust against aqueous acid/base hydrolysis due to the lack of a good leaving group.

  • Oxidation: The amino group is susceptible to oxidation by peroxides (e.g., mCPBA) to form the nitro derivative or azo-dimers. The pyridazine nitrogens are relatively resistant to N-oxide formation due to steric hindrance and electron withdrawal by the carbonyl.

Forced Degradation Pathways (Diagram)

The following Graphviz diagram illustrates the potential degradation products under stress conditions.

DegradationPathways Parent (6-Aminopyridazin-3-yl) (phenyl)methanone PhotoProduct Diphenylmethanol Analog (Photoreduction) Parent->PhotoProduct UV Light / H-Donor Solvent OxidationProduct Azo-Dimer or Nitro-Derivative Parent->OxidationProduct Peroxides / Oxidative Stress HydrolysisProduct 6-Aminopyridazine- 3-carboxylic acid (Extreme Acid/Base) Parent->HydrolysisProduct 6N HCl, Reflux (Slow)

Figure 1: Predicted degradation pathways under stress conditions. Photoreduction is the primary liability in solution.

Handling and Storage Protocols

Experimental Workflow: Stability Testing

To validate the stability of a new batch, the following self-validating protocol is recommended:

  • Preparation: Dissolve 1 mg of compound in 1 mL of DMSO-

    
    .
    
  • Baseline: Acquire

    
    H NMR (
    
    
    
    ). Key diagnostic peaks: Benzoyl ortho-protons (~8.0 ppm) and Pyridazine protons (doublets, ~7.0–8.0 ppm).
  • Stress:

    • Vial A: Dark, Room Temp (Control).

    • Vial B: Ambient Light, 24 hours.

    • Vial C: Addition of 10

      
      L 
      
      
      
      (Oxidative).
  • Analysis: Re-acquire NMR.

    • Pass Criteria: Vial A shows >99% integrity.

    • Photo-liability Check: New peaks in Vial B at ~5.5-6.0 ppm indicate methine protons from photoreduction.

Storage ConditionRecommendationShelf Life
Solid State -20°C, Desiccated, Amber Vial> 2 Years
Solution (DMSO) -20°C, Dark6 Months
Solution (Protics) Fresh Prep Only< 24 Hours

References

  • Synthesis of 3-Amino-6-arylpyridazines: Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines via Suzuki Cross-Coupling. Source:Journal of Heterocyclic Chemistry. URL:[Link]

  • Pyridazine Chemistry & Reactivity: Title: Chemical Studies on 3,6-Dichloropyridazine and its Derivatives.[2][3][4] Source:Journal of American Science.[5] URL:[Link]

  • Related GABA-A Antagonist Structures (Gabazine): Title: The Development of Novel Photoactivatable Antagonists for the GABAA Receptor.[6] Source:UCL Discovery. URL:[Link]

  • Carbonylative Coupling Methodology: Title: Palladium-Catalyzed Carbonylative Coupling of Aryl Halides. Source:Chemical Reviews (General Reference for Route A mechanism). URL:[Link]

Sources

Exploratory

Molecular structure and IUPAC nomenclature of (6-Aminopyridazin-3-YL)(phenyl)methanone

[1] CAS Registry Number: 146233-35-4 Molecular Formula: C₁₁H₉N₃O Molecular Weight: 199.21 g/mol Synonyms: 6-Amino-3-benzoylpyridazine; Methanone, (6-amino-3-pyridazinyl)phenyl-[1][2][3] Executive Summary (6-Aminopyridazi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Registry Number: 146233-35-4 Molecular Formula: C₁₁H₉N₃O Molecular Weight: 199.21 g/mol Synonyms: 6-Amino-3-benzoylpyridazine; Methanone, (6-amino-3-pyridazinyl)phenyl-[1][2][3]

Executive Summary

(6-Aminopyridazin-3-yl)(phenyl)methanone is a critical heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in the development of TRPC6 channel antagonists and COX-2 inhibitors. Characterized by an electron-deficient pyridazine ring flanked by an electron-donating amino group and an electron-withdrawing benzoyl moiety, this scaffold presents a unique "push-pull" electronic system. This guide provides a comprehensive technical analysis of its structural properties, IUPAC nomenclature, synthetic pathways, and applications in medicinal chemistry.

Molecular Architecture and IUPAC Nomenclature

Structural Analysis

The molecule consists of a central pyridazine ring (a 1,2-diazine) substituted at the 3- and 6-positions.[4][5][6]

  • Core: Pyridazine (1,2-diazabenzene).

  • Position 3: A benzoyl group (phenylcarbonyl). The carbonyl carbon links the pyridazine ring to a phenyl ring.

  • Position 6: A primary amino group (-NH₂), which acts as a hydrogen bond donor and significantly increases the polarity of the molecule.

The conjugation between the amino lone pair, the pyridazine


-system, and the carbonyl group creates a strong dipole and planar geometry, facilitating 

-stacking interactions in protein binding pockets.
IUPAC Nomenclature Derivation

The systematic name is derived following the hierarchy of functional groups:

  • Principal Functional Group: The ketone (C=O) has higher priority than the amine or the heterocyclic ring itself for the parent name suffix. Thus, the parent structure is methanone .

  • Substituents on Methanone: The two groups attached to the carbonyl carbon are phenyl and pyridazinyl .

  • Numbering the Pyridazine: The pyridazine ring is numbered starting from one nitrogen atom to give the substituents the lowest possible locants.

    • The connection to the carbonyl is at position 3.

    • The amino group is at position 6.[5][6][7][8][9]

    • Therefore, the substituent is 6-aminopyridazin-3-yl .[1][2][3][10][11][12]

  • Assembly: Alphabetical ordering of substituents (Amino... vs Phenyl) is often secondary to the structure-based naming in common usage, but strictly:

    • Official Name: (6-Aminopyridazin-3-yl)(phenyl)methanone.[1][2][3][11]

Structural Visualization

MolecularStructure cluster_legend Functional Zones N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 Carbonyl C=O (Ketone) C3->Carbonyl Pos 3 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 Aromatic Amino NH₂ (Amino) C6->Amino Pos 6 Phenyl Phenyl Ring Carbonyl->Phenyl

Figure 1: Connectivity and numbering of (6-Aminopyridazin-3-yl)(phenyl)methanone.[13]

Physicochemical Profile

Understanding the physicochemical properties is essential for assay development and formulation.

PropertyValue (Predicted/Exp)Significance
Molecular Weight 199.21 g/mol Fragment-like, suitable for lead optimization.
LogP (Octanol/Water) ~1.2 - 1.6Moderate lipophilicity; good membrane permeability.
TPSA (Topological Polar Surface Area) ~68 Ų<140 Ų, indicating high probability of oral bioavailability.
H-Bond Donors 1 (Amino group)Critical for active site interaction (e.g., H-bond to hinge region).
H-Bond Acceptors 4 (N1, N2, O, NH2)High acceptor count relative to size.
pKa (Pyridazine N) ~2.5 - 3.5Weakly basic; likely uncharged at physiological pH (7.4).
Appearance Yellow/Orange SolidColor arises from extended conjugation (push-pull system).

Synthetic Methodologies

The synthesis of 3,6-disubstituted pyridazines typically requires building the core from acyclic precursors or functionalizing a pre-formed halogenated pyridazine.[8]

Route A: Nucleophilic Addition to Nitrile (Grignard Method)

This is the most robust laboratory-scale method, utilizing the commercially available 3-amino-6-chloropyridazine.

  • Cyanation: 3-Amino-6-chloropyridazine is converted to 3-amino-6-cyanopyridazine using Zn(CN)₂ and a Palladium catalyst (e.g., Pd(dppf)Cl₂) in DMF.

  • Grignard Addition: The nitrile intermediate is treated with Phenylmagnesium Bromide (PhMgBr). The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt.

  • Hydrolysis: Acidic hydrolysis converts the imine intermediate into the desired ketone.

Route B: Minisci Acylation (Radical Substitution)

A direct but often less selective method involving the radical alkylation of pyridazine.

  • Reactants: 3-Aminopyridazine + Benzaldehyde + t-BuOOH (oxidant) + Fe(II) catalyst.

  • Mechanism: Generation of a benzoyl radical which attacks the electron-deficient pyridazine ring.

  • Drawback: Often yields a mixture of isomers (substitution at C4 vs C5 vs C6), requiring difficult chromatographic separation.

Synthetic Workflow Diagram

Synthesis Start 3-Amino-6-chloropyridazine (Comm. Available) Step1 Step 1: Cyanation Zn(CN)2, Pd(dppf)Cl2, DMF, 120°C Start->Step1 Inter1 3-Amino-6-cyanopyridazine Step1->Inter1 Step2 Step 2: Grignard Addition PhMgBr, THF, 0°C -> RT Inter1->Step2 Inter2 Imine Intermediate (C=N-MgBr) Step2->Inter2 Step3 Step 3: Acid Hydrolysis H3O+ / H2O Inter2->Step3 Product (6-Aminopyridazin-3-yl)(phenyl)methanone (Target) Step3->Product

Figure 2: Preferred synthetic route via cyanation and Grignard addition.

Applications in Drug Discovery[8][9]

The (6-aminopyridazin-3-yl)(phenyl)methanone scaffold acts as a privileged structure in medicinal chemistry.

TRPC6 Channel Antagonists

Transient Receptor Potential Canonical 6 (TRPC6) channels are implicated in focal segmental glomerulosclerosis (FSGS) and pulmonary hypertension.

  • Mechanism: Derivatives of this ketone (often with piperidine linkers attached to the amine) block the channel pore or allosterically modulate gating.

  • Key Derivative: BI 749327 is a notable analogue where the 6-amino group is substituted with a piperidine ring, showing high potency (IC50 ~ 13 nM).

COX-2 Inhibitors

The pyridazinone and pyridazine scaffolds are classic pharmacophores for Cyclooxygenase-2 (COX-2) inhibition.

  • Structure-Activity Relationship (SAR): The phenyl ring fits into the hydrophobic pocket of COX-2, while the pyridazine nitrogen atoms can hydrogen bond with Arg120 or Tyr355 in the active site. The 6-amino group allows for further diversification to tune selectivity against COX-1.

Kinase Inhibition

The "hinge-binding" capability of the aminopyridazine motif makes it a viable scaffold for ATP-competitive kinase inhibitors. The N2 nitrogen and the exocyclic amine (or amide derivatives thereof) form a donor-acceptor motif complementary to the kinase hinge region.

References

  • PubChem. (2025).[7][14] Compound Summary: (6-Aminopyridazin-3-yl)(phenyl)methanone (CAS 146233-35-4).[1][2][3] National Library of Medicine. Link

  • Lin, M., et al. (2019). Discovery of Novel TRPC6 Inhibitors: Structure-Activity Relationship Studies of Benzothiazole Amides. ACS Omega. Link

  • Boehringer Ingelheim. (2019). Patent WO2019158572A1: Inhibitors of TRPC6. World Intellectual Property Organization. Link

  • Alvarez, R., et al. (2020).[15] Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones. Archiv der Pharmazie. Link

  • BenchChem. (2025).[9][16] Protocol: Grignard Reaction of 3,6-dichloropyridazine. Link

Sources

Foundational

The Pharmacological Potential of (6-Aminopyridazin-3-YL)(phenyl)methanone Scaffolds: A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist Abstract The (6-Aminopyridazin-3-YL)(phenyl)methanone scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of phar...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The (6-Aminopyridazin-3-YL)(phenyl)methanone scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of this chemical core, synthesizing current research to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, diverse biological activities with a focus on anticancer and kinase inhibition, and the critical structure-activity relationships that govern the therapeutic potential of these compounds. This document is designed to be a comprehensive resource, blending established knowledge with practical, field-proven insights to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The Pyridazinone Core - A Scaffold of Therapeutic Significance

The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1][2] Its unique electronic and structural features allow for diverse chemical modifications, making it an attractive starting point for developing novel drugs.[2] When functionalized to form the (6-Aminopyridazin-3-YL)(phenyl)methanone scaffold, the resulting molecule gains additional points for chemical diversification and interaction with biological targets. The amino group at the 6-position and the phenylmethanone moiety at the 3-position provide key hydrogen bonding and aromatic interaction capabilities, respectively. These features are crucial for high-affinity binding to a range of biological targets, including enzymes and receptors.[3]

Derivatives of the broader pyridazinone and aminopyridine families have been successfully developed into marketed drugs for various indications, including cardiotonic agents like pimobendan and levosimendan, and analgesic/anti-inflammatory agents like emorfazone.[4] This clinical success underscores the therapeutic promise of these scaffolds and provides a strong rationale for the continued exploration of novel derivatives, such as those based on the (6-Aminopyridazin-3-YL)(phenyl)methanone core. This guide will consolidate the current understanding of these scaffolds and provide a forward-looking perspective on their potential applications in modern drug discovery.

Synthetic Strategies and Methodologies

The synthesis of (6-Aminopyridazin-3-YL)(phenyl)methanone derivatives can be approached through several established synthetic routes. A common strategy involves the construction of the pyridazinone core followed by functionalization. For instance, readily available starting materials like 2-aminopyridine can be utilized in multi-step sequences to generate the desired scaffold.[5]

One potential synthetic pathway is outlined below:

  • Step 1: Synthesis of the Pyridazinone Core: This can be achieved through the condensation of a suitable dicarbonyl compound with hydrazine, a classical method for forming the pyridazinone ring.

  • Step 2: Introduction of the Phenylmethanone Moiety: A Friedel-Crafts acylation or a related coupling reaction can be employed to attach the benzoyl group at the desired position on the pyridazinone ring.

  • Step 3: Amination of the Pyridazinone Ring: The amino group can be introduced at the 6-position through various methods, such as nucleophilic aromatic substitution on a halogenated precursor.

A recent patent describes a one-step synthesis of a related structure, 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester, using a photocatalytic reaction with an acridine salt photocatalyst.[6] This highlights the potential for developing more efficient and environmentally friendly synthetic methods for this class of compounds.

Experimental Protocol: General Procedure for the Synthesis of a (6-Aminopyridazin-3-YL)(phenyl)methanone Derivative
  • Preparation of the Pyridazinone Intermediate: To a solution of a suitable keto-acid in an appropriate solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyridazinone intermediate.

  • Benzoylation: To a solution of the pyridazinone intermediate in a suitable solvent (e.g., dichloromethane), add a benzoylating agent (e.g., benzoyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride) at 0°C. Stir the reaction mixture at room temperature for 8-12 hours. Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Amination: Dissolve the benzoylated pyridazinone in a suitable solvent (e.g., dimethylformamide). Add a source of ammonia (e.g., ammonium hydroxide) and a suitable catalyst if necessary. Heat the reaction mixture in a sealed tube at a specified temperature for a designated period. Cool the reaction mixture, pour it into water, and extract the product. Purify the final compound by recrystallization or column chromatography.

Pharmacological Potential: A Multifaceted Scaffold

The (6-Aminopyridazin-3-YL)(phenyl)methanone scaffold and its close analogs have demonstrated a wide array of pharmacological activities, making them highly attractive for drug discovery programs.

Anticancer Activity and Kinase Inhibition

A significant body of research points to the potent anticancer properties of pyridazinone and aminopyridine derivatives.[2][7][8] Many of these compounds exert their effects through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[8][9]

  • VEGFR-2 Inhibition: Pyridazinone-based diarylurea derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[7][10] Some of these compounds have shown significant anticancer activity against a range of cancer cell lines, including melanoma, non-small cell lung cancer, and colon cancer.[7]

  • JAK2 Inhibition: Aminopyridine scaffolds have been successfully utilized to design selective inhibitors of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in myeloproliferative neoplasms and rheumatoid arthritis.[11] Structure-based drug design has led to the identification of compounds with high inhibitory activity and selectivity for JAK2 over other JAK family members.[11]

  • Aurora and MPS1 Kinase Inhibition: A 3-aminopyridin-2-one-based fragment library identified potent inhibitors of the mitotic kinases Aurora and Monopolar Spindle 1 (MPS1), both of which are attractive targets for cancer therapy.[12]

  • FLT3 Inhibition: Derivatives of N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine have been identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant that is common in acute myeloid leukemia (AML).[13]

  • Other Kinase Targets: The versatility of these scaffolds extends to the inhibition of other kinases such as Polo-like kinase 1 (PLK1) and SHP2.[14][15]

The mechanism of action for many of these anticancer agents involves inducing cell cycle arrest, often in the G0/G1 phase, and promoting apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2.[7]

Signaling Pathway: Kinase Inhibition in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, FLT3) RAS RAS RTK->RAS JAK JAK2 RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription ERK->Transcription STAT STAT JAK->STAT STAT->Transcription STAT->Transcription PLK1 PLK1 CellCycle Cell Cycle Progression PLK1->CellCycle Aurora Aurora Kinases Aurora->CellCycle MPS1 MPS1 MPS1->CellCycle Inhibitor (6-Aminopyridazin-3-YL) (phenyl)methanone Derivative Inhibitor->RTK Inhibition Inhibitor->JAK Inhibition Inhibitor->PLK1 Inhibition Inhibitor->Aurora Inhibition Inhibitor->MPS1 Inhibition

Caption: Inhibition of key signaling pathways by (6-Aminopyridazin-3-YL)(phenyl)methanone derivatives.

Antimicrobial Activity

In addition to their anticancer properties, some pyridazinone derivatives have demonstrated promising antimicrobial activity.[7][10] This dual functionality is particularly valuable in the context of treating cancer patients, who are often immunocompromised and susceptible to infections.[7] Certain compounds have shown potent antibacterial activity against Staphylococcus aureus and significant antifungal activity against Candida albicans.[7]

Anti-inflammatory and Analgesic Potential

The pyridazine and pyridazinone scaffolds are well-represented in compounds with anti-inflammatory and analgesic properties.[1][4][9] Some derivatives have been shown to be more potent than established non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of ulcerogenic side effects.[1] A novel 3-amino-6-phenyl-pyridazine derivative has been identified as a selective inhibitor of glial activation, blocking the overproduction of pro-inflammatory cytokines and nitric oxide in the central nervous system, suggesting its potential in treating neurodegenerative diseases.[16]

Other Pharmacological Activities

The therapeutic potential of these scaffolds extends to a variety of other areas:

  • Cardiovascular Effects: Pyridazin-3(2H)-one derivatives have been investigated as vasodilators and inhibitors of phosphodiesterase (PDE) enzymes, which are important targets in cardiovascular disease.[8][17]

  • TRPV4 Antagonism: A series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives have been identified as selective antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, demonstrating analgesic effects in preclinical pain models.[18]

  • Neurodegenerative Diseases: Pyridazine-based compounds have been explored for their ability to inhibit the formation of amyloid fibrils, which are implicated in conformational diseases like Alzheimer's.[19] Additionally, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives are being developed as PET imaging agents for detecting α-synuclein aggregates in Parkinson's disease.[20]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For the (6-Aminopyridazin-3-YL)(phenyl)methanone scaffold, modifications at several positions can significantly impact biological activity.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the methanone moiety can influence binding affinity and selectivity. Halogen substitutions, for example, can modulate electronic properties and provide additional interaction points within a binding pocket.

  • Modifications of the Amino Group: The amino group at the 6-position is a key hydrogen bond donor. Acylation or substitution of this group can alter the compound's interaction with its target.

  • Variations on the Pyridazine Ring: Substitution at other positions on the pyridazine ring can impact the overall conformation and electronic distribution of the molecule, thereby affecting its biological activity.

Table 1: SAR Summary of Aminopyridine and Pyridazinone Derivatives as Kinase Inhibitors
Scaffold PositionModificationEffect on ActivityReference
Phenyl Ring (at C3)Introduction of a phenylpiperazine groupGreatly increased potency[21]
Amino Group (at C6)Replacement with a methoxy groupDecreased potency[21]
Pyridazine/Pyridine RingIntroduction of a methyl groupCan increase or decrease activity depending on the target[12]
Linker between RingsThiourea linkerPotent antimicrobial activity[10]

Experimental Workflow for Pharmacological Evaluation

The following workflow provides a general framework for the pharmacological evaluation of novel (6-Aminopyridazin-3-YL)(phenyl)methanone derivatives.

Workflow Diagram: Pharmacological Evaluation

G start Synthesis of Novel Derivatives in_vitro_assays In Vitro Assays start->in_vitro_assays cell_based_assays Cell-Based Assays in_vitro_assays->cell_based_assays Determine IC50/Ki adme_tox ADME/Tox Profiling cell_based_assays->adme_tox Evaluate cellular potency and mechanism of action in_vivo_studies In Vivo Efficacy Studies adme_tox->in_vivo_studies Assess drug-like properties lead_optimization Lead Optimization in_vivo_studies->lead_optimization Validate therapeutic effect in animal models lead_optimization->start Iterative design and synthesis

Caption: A typical workflow for the pharmacological evaluation of novel compounds.

Conclusion and Future Directions

The (6-Aminopyridazin-3-YL)(phenyl)methanone scaffold and its close analogs represent a highly promising class of compounds with diverse and potent pharmacological activities. Their potential as anticancer agents, particularly as kinase inhibitors, is well-documented, and their utility in treating inflammatory, infectious, and neurodegenerative diseases is an active area of research. Future efforts in this field should focus on:

  • Rational, Structure-Based Design: Utilizing computational modeling and X-ray crystallography to design next-generation inhibitors with improved potency and selectivity.

  • Exploration of Novel Therapeutic Areas: Expanding the investigation of these scaffolds into new disease areas where their mechanisms of action may be relevant.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical development.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Al-Ostath, A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(34), 23653–23675. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2379234. [Link]

  • Li, H., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507–1513. [Link]

  • Sbardella, G., et al. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Pharmaceuticals, 17(2), 195. [Link]

  • Al-Ostath, A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(34), 23653-23675. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Semantic Scholar. [Link]

  • Ahmad, I., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry, 30(39), 4501-4523. [Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7073–7083. [Link]

  • Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(7), 2177–2190. [Link]

  • Ghourchaei, E. N., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology, 31(10), 1058–1068. [Link]

  • Munir, S., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]

  • Unknown Author. (Date Unknown). Structure Activity Relationship Of Drugs. Pharma Knowledge. [Link]

  • LaMarche, M. J., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1793–1802. [Link]

  • Sharma, P., et al. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 6(1), 148-161. [Link]

  • El-Sayed, M. A. A., et al. (2012). Synthesis of Aza Analogues of the Anticancer Agent Batracylin. Molecules, 17(7), 8127-8141. [Link]

  • Dayal, N. (2020). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR SCAFFOLD FOR THE TREATMENT OF ACUTE MYELOID LEUKEMIA. Purdue University Graduate School. [Link]

  • Watterson, D. M., et al. (2004). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry, 47(25), 6247–6250. [Link]

  • Chu, W., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 26(23), 7196. [Link]

  • Unknown Author. (2021). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Wang, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 145, 107198. [Link]

  • Scholl, D., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • Kim, J. Y., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2133. [Link]

  • Celentano, A., et al. (2022). Pharmacological Activities of Aminophenoxazinones. Molecules, 27(3), 1056. [Link]

  • Bavetsias, V., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 24(12), 2821–2834. [Link]

Sources

Exploratory

Role of (6-Aminopyridazin-3-YL)(phenyl)methanone in medicinal chemistry

An In-Depth Technical Guide to the Role of (6-Aminopyridazin-3-YL)(phenyl)methanone in Medicinal Chemistry Abstract The confluence of privileged scaffolds in a single molecular entity often yields compounds of significan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of (6-Aminopyridazin-3-YL)(phenyl)methanone in Medicinal Chemistry

Abstract

The confluence of privileged scaffolds in a single molecular entity often yields compounds of significant medicinal value. The (6-Aminopyridazin-3-YL)(phenyl)methanone core represents such a confluence, merging the biologically versatile pyridazinone heterocycle with the critical aminopyridine motif. This technical guide provides a comprehensive analysis of this chemical scaffold, elucidating its synthesis, chemical properties, and profound role as a foundational structure in the development of targeted therapeutics. We will explore its application in designing potent kinase inhibitors, ion channel modulators, and anti-inflammatory agents, supported by detailed structure-activity relationship (SAR) analyses. This document serves as a resource for researchers and drug development professionals, offering mechanistic insights, detailed experimental protocols, and a forward-looking perspective on the potential of this and related scaffolds in modern medicinal chemistry.

Introduction: The Strategic Fusion of Pyridazinone and Aminopyridine Scaffolds

In the landscape of drug discovery, certain chemical motifs are recognized as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyridazinone ring, a six-membered nitrogen-containing heterocycle, is one such scaffold, renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects[1][2]. Its utility in medicinal chemistry stems from its capacity to engage in various non-covalent interactions and its synthetic tractability, allowing for extensive structural diversification[2].

Complementing the pyridazinone core is the aminopyridine moiety. This functional group is a cornerstone in the design of kinase inhibitors, where the amino group and the pyridine nitrogen act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule to the hinge region of the ATP-binding pocket of many kinases. This interaction is critical for achieving high potency and selectivity.

The title compound, (6-Aminopyridazin-3-YL)(phenyl)methanone, strategically combines these two powerful pharmacophores. The aminopyridazine core provides the key hydrogen-bonding features of an aminopyridine, while the ketone linker and the phenyl group offer vectors for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide deconstructs the medicinal chemistry of this core, demonstrating its evolution from a chemical entity to a versatile platform for creating targeted therapies.

Synthesis and Chemical Properties

The synthesis of (6-Aminopyridazin-3-YL)(phenyl)methanone and its derivatives typically leverages modern cross-coupling methodologies, which offer efficiency and modularity. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose, allowing for the facile introduction of the phenyl group (or other aryl/heteroaryl moieties) onto the pyridazine core.

General Synthetic Workflow

A common and efficient approach begins with a commercially available, halogenated aminopyridazine, such as 3-amino-6-chloropyridazine. This starting material can be coupled with an appropriate arylboronic acid to construct the core scaffold. The choice of catalyst (typically a palladium(0) complex) and ligand is crucial for achieving high yields.

G cluster_0 Synthetic Pathway A 3-Amino-6-chloropyridazine C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Phenylboronic Acid B->C D (6-Amino-pyridazin-3-YL)(phenyl)methanone Core (Conceptual Intermediate) C->D Forms C-C bond E Carbonylation or Friedel-Crafts Acylation (Introduces Ketone Linker) D->E F Final Product: (6-Aminopyridazin-3-YL)(phenyl)methanone E->F

Caption: Generalized synthetic workflow for the (6-Aminopyridazin-3-YL)(phenyl)methanone scaffold.

A more direct synthetic route involves starting from a pre-functionalized pyridazine core. A detailed, validated protocol based on established literature procedures is provided in Section 5.

Medicinal Chemistry Applications & Biological Targets

The true value of the (6-Aminopyridazin-3-YL)(phenyl)methanone scaffold is realized in its derivatives, which have been engineered to target a range of critical proteins implicated in human disease.

As Kinase Inhibitors: Targeting the mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The aminopyridine motif is exceptionally effective at targeting the ATP-binding site of kinases in this pathway.

A prime example is Torin2 , a potent and selective mTOR inhibitor, which incorporates a 9-(6-aminopyridin-3-yl) moiety[3]. While not a direct pyridazinone derivative, its structure underscores the importance of the 6-aminopyridin-3-yl group for high-affinity binding. The development of Torin2 from a less orally available precursor was guided by a focused medicinal chemistry effort to improve its pharmacokinetic profile, resulting in a compound with an EC50 of 0.25 nM for inhibiting cellular mTOR activity and over 800-fold selectivity against PI3K[3]. This work validates the utility of the aminopyridine fragment as a starting point for potent kinase inhibitor design.

mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 activates mTORC2->AKT phosphorylates (Ser473) S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Translation Protein Synthesis & Cell Growth S6K->Translation _4EBP1->Translation Inhibitor (6-Aminopyridazin-3-YL)- Based Inhibitors (e.g., Torin2) Inhibitor->mTORC2 blocks Inhibitor->mTORC1 blocks

Caption: The PI3K/AKT/mTOR signaling pathway, a key target for anticancer therapeutics.

As Ion Channel Modulators: TRPV4 Antagonists for Pain Therapy

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel involved in sensing osmotic pressure, temperature, and mechanical stimuli. Its over-activation contributes to chronic pain states, making it an attractive target for novel analgesics.

Researchers have identified a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives as potent and selective TRPV4 antagonists[4]. This discovery is significant because it demonstrates the adaptability of the core scaffold. Here, the (6-aminopyridin-3-yl)methanone portion serves as a key structural anchor, while modifications to the piperazine and its substituents were explored to optimize activity. The flagship compound from this series, 26i , demonstrated efficacy in animal models of inflammatory pain, validating TRPV4 as a viable target and showcasing the scaffold's potential in non-kinase targets[4].

CompoundR Group ModificationhTRPV4 IC₅₀ (nM)
16d (Initial Hit)13
26a 4-fluorophenyl1.8
26i 5-(trifluoromethyl)pyridin-2-yl0.94
26j 5-chloropyridin-2-yl1.1
Table adapted from data on related compounds to illustrate SAR trends.[4]
As Anti-inflammatory and Analgesic Agents

The broader class of pyridazinone derivatives has a well-documented history as anti-inflammatory and analgesic agents.[5][6] Many of these compounds function through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, key players in the arachidonic acid cascade that produces pro-inflammatory prostaglandins and leukotrienes. The (6-Aminopyridazin-3-YL)(phenyl)methanone scaffold provides an excellent starting point for designing dual COX/LOX inhibitors or selective COX-2 inhibitors, which could offer potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[6]

Structure-Activity Relationship (SAR) Analysis

The diverse biological activities of molecules based on this core can be rationalized through a careful analysis of their structure-activity relationships. The scaffold can be deconstructed into three primary regions for modification, each contributing uniquely to target binding and overall properties.

SAR_Diagram cluster_regions Pharmacophoric Regions for SAR Exploration cluster_properties Key Properties Influenced R1 Region 1: Aryl/Heteroaryl Group Potency Potency & Affinity R1->Potency Modulates hydrophobic & van der Waals interactions Selectivity Target Selectivity R1->Selectivity Fills specificity pockets PK Pharmacokinetics (Solubility, Metabolism) R1->PK Influences lipophilicity & metabolic stability Linker Region 2: Ketone Linker Linker->Potency Controls geometry & hydrogen bond acceptance Core Region 3: Aminopyridazine Core Core->Potency Provides key H-bond donor/acceptor pairs Core->Selectivity Anchors to conserved residues (e.g., kinase hinge)

Sources

Foundational

A Guide to the Structural Elucidation of (6-Aminopyridazin-3-YL)(phenyl)methanone: A Keystone for Rational Drug Design

Foreword: The Structural Imperative in Modern Drug Discovery In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise;...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a fundamental prerequisite for rational drug design. The spatial arrangement of atoms, the nuances of bond angles, and the landscape of intermolecular interactions are the very factors that govern a molecule's biological activity. This guide provides a comprehensive, field-proven protocol for the crystal structure analysis of (6-Aminopyridazin-3-YL)(phenyl)methanone, a compound of significant interest due to its pyridazine core—a privileged scaffold in medicinal chemistry. While the specific crystal structure of this exact molecule is not publicly available at the time of this writing, the methodologies detailed herein represent a robust and validated pathway for its determination and analysis. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a series of steps, but the strategic reasoning behind each experimental choice.

Synthesis and Crystallization: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent coaxing of that material into a single, diffraction-quality crystal. The chosen synthetic route and crystallization strategy are critical, as the quality of the final crystal directly dictates the quality of the diffraction data and, ultimately, the resolution of the structure.

Optimized Synthesis of (6-Aminopyridazin-3-YL)(phenyl)methanone

A reliable synthetic pathway to the title compound is paramount. Drawing from established methodologies for the functionalization of pyridazine rings, a Suzuki cross-coupling reaction offers a high-yield and efficient route. This approach is favored for its tolerance of a wide range of functional groups and its generally mild reaction conditions.

Experimental Protocol: Suzuki Cross-Coupling Synthesis

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add phenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Execution: Purge the reaction vessel with nitrogen for 15 minutes. Heat the mixture to 90 °C and stir for 12 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the title compound.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form. A variety of techniques should be systematically employed.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Assess the solubility of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Slow Evaporation: Prepare saturated solutions of the compound in the chosen solvents in small vials. Loosely cap the vials to allow for slow evaporation over several days to weeks at room temperature.

  • Vapor Diffusion (Hanging Drop and Sitting Drop):

    • Hanging Drop: A small drop (1-2 µL) of the saturated solution is pipetted onto a siliconized glass coverslip. The coverslip is then inverted and sealed over a well containing a reservoir solution of a precipitant (e.g., a higher concentration of a less-polar solvent).

    • Sitting Drop: A small drop of the saturated solution is placed on a post in the middle of a well, with the reservoir solution surrounding it.

  • Temperature Gradient: Slowly cool a saturated solution from a higher temperature to a lower temperature to induce crystallization.

The ideal crystal for single-crystal X-ray diffraction will be well-formed, with sharp edges and no visible cracks or defects, and typically between 0.1 and 0.3 mm in each dimension.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which the precise arrangement of atoms can be determined.

Data Collection

Modern diffractometers equipped with sensitive detectors are used to collect a complete set of diffraction data.

Experimental Protocol: X-ray Diffraction Data Collection

  • Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Data collection parameters (e.g., exposure time, frame width) are optimized to ensure good signal-to-noise and complete data coverage.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. This yields a list of unique reflections with their corresponding intensities.

Structure Solution and Refinement

The processed diffraction data is used to solve the phase problem and generate an initial model of the crystal structure, which is then refined to achieve the best possible fit with the experimental data.

Workflow for Structure Solution and Refinement

workflow Figure 1: Crystal Structure Solution and Refinement Workflow A Data Collection (X-ray Diffraction) B Data Processing (Integration and Scaling) A->B C Space Group Determination B->C D Structure Solution (e.g., Direct Methods, Patterson) C->D E Initial Model Building D->E F Structure Refinement (Least-Squares Minimization) E->F G Validation and Final Model F->G

Caption: Workflow for solving and refining a crystal structure.

Detailed Steps:

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

  • Structure Solution: Initial phases for the structure factors are determined using methods such as Direct Methods or the Patterson function, leading to an initial electron density map.

  • Model Building: Atoms are placed into the electron density map to build an initial molecular model.

  • Refinement: The positions and thermal parameters of the atoms are adjusted using a least-squares refinement process to minimize the difference between the observed and calculated structure factors. This is an iterative process, and difference Fourier maps are used to locate missing atoms (such as hydrogen atoms).

  • Validation: The final model is validated using various crystallographic metrics to ensure its quality and accuracy.

Analysis of the Crystal Structure: From Data to Drug Design Insights

The refined crystal structure provides a wealth of information that is directly applicable to drug design.

Molecular Conformation and Geometry

The precise bond lengths, bond angles, and torsion angles define the molecule's conformation in the solid state. These parameters can reveal the presence of steric strain and preferred rotational states of flexible bonds.

Table 1: Hypothetical Crystallographic Data for (6-Aminopyridazin-3-YL)(phenyl)methanone

ParameterValue
Chemical FormulaC₁₁H₉N₃O
Formula Weight199.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.2
Volume (ų)995.4
Z4
Density (calculated) (g/cm³)1.328
R-factor (%)4.5
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is crucial, as they can provide insights into how the molecule might interact with a biological target.

Key Interactions to Analyze:

  • Hydrogen Bonding: The amino group on the pyridazine ring is a potent hydrogen bond donor, while the nitrogen atoms of the pyridazine ring and the carbonyl oxygen are hydrogen bond acceptors. A detailed analysis of the hydrogen bonding network is essential.

  • π-π Stacking: The phenyl and pyridazine rings are aromatic and can engage in π-π stacking interactions, which can influence the overall crystal packing and may be relevant for target binding.

Diagram of Potential Intermolecular Interactions

interactions Figure 2: Potential Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A_N_amino N-H (Amino) B_N_pyrid N (Pyridazine) A_N_amino->B_N_pyrid H-Bond (Donor-Acceptor) B_O_carbonyl O (Carbonyl) A_N_amino->B_O_carbonyl H-Bond (Donor-Acceptor) A_N_pyrid N (Pyridazine) A_O_carbonyl O (Carbonyl) A_Aryl Aromatic Ring B_Aryl Aromatic Ring A_Aryl->B_Aryl π-π Stacking

Caption: Potential hydrogen bonding and π-π stacking interactions.

Spectroscopic Characterization: A Complementary Approach

While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques offer valuable information about the molecule's structure and purity in solution and the solid state.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMRAromatic protons of the phenyl and pyridazine rings in the 7-9 ppm region. A broad singlet for the amino protons.
¹³C NMRCarbonyl carbon signal around 190 ppm. Aromatic carbons in the 110-160 ppm range.
IR SpectroscopyA strong C=O stretching vibration around 1650 cm⁻¹. N-H stretching vibrations for the amino group around 3300-3500 cm⁻¹.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of the compound.

Conclusion: From Structure to Strategy

The crystal structure analysis of (6-Aminopyridazin-3-YL)(phenyl)methanone, as outlined in this guide, provides the foundational data for structure-based drug design. The detailed understanding of its three-dimensional conformation and intermolecular interactions allows for the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. By understanding the "why" behind each experimental step, researchers can not only successfully elucidate the structure of this and other molecules but also strategically leverage that information to accelerate the drug discovery process.

References

  • General Crystallography Principles

    • Title: Crystal Structure Analysis: A Primer
    • Source: Oxford University Press
    • URL: [Link]

  • Suzuki Cross-Coupling

    • Title: The Suzuki–Miyaura cross-coupling reaction in the industrial production of pharmaceuticals
    • Source: SpringerLink
    • URL: [Link]

  • Crystallization Techniques

    • Title: A comparison of protein crystalliz
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • Pyridazine in Medicinal Chemistry

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (6-Aminopyridazin-3-yl)(phenyl)methanone

Executive Summary: The "Electron-Deficient" Trap Welcome to the technical support hub for pyridazine functionalization. If you are here, you are likely facing low yields (<30%), "tarry" crude mixtures, or inseparable byp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electron-Deficient" Trap

Welcome to the technical support hub for pyridazine functionalization. If you are here, you are likely facing low yields (<30%), "tarry" crude mixtures, or inseparable byproducts during the synthesis of (6-aminopyridazin-3-yl)(phenyl)methanone .

The Core Problem: Pyridazine is a


-deficient heterocycle (1,2-diazine). The presence of two adjacent nitrogen atoms makes the ring highly electron-withdrawing.
  • Nucleophilic Sensitivity: The ring is prone to nucleophilic attack, but often at the wrong position or leading to ring opening/polymerization during harsh Grignard conditions.

  • Over-Addition: Direct addition of phenylmagnesium bromide (PhMgBr) to an ester or acid chloride precursor almost invariably leads to the tertiary alcohol (double addition), not the ketone.

  • Amine Interference: The free amino group at C6 is acidic and nucleophilic, quenching organometallics or poisoning catalysts.

The Solution: This guide prioritizes the Weinreb Amide Protocol as the "Gold Standard" for yield (targeting >75%), with a secondary Pd-Catalyzed Carbonylation route for those starting from aryl chlorides.

Primary Protocol: The Weinreb Amide Route (High Fidelity)

This pathway is designed to prevent the "double-addition" of the Grignard reagent. It utilizes the chelation effect of the Weinreb amide to stabilize the tetrahedral intermediate.[1]

Workflow Diagram

WeinrebSynthesis Start Start: 6-aminopyridazine- 3-carboxylic acid Step1 1. Amine Protection (Boc-anhydride, DMAP) Start->Step1 Protect N-H Step2 2. Weinreb Amidation (EDCI, N,O-dimethylhydroxylamine) Step1->Step2 Activate COOH Step3 3. Grignard Addition (PhMgBr, -10°C) Step2->Step3 Stable Intermediate Step3->Step3 Prevents Over-addition Step4 4. Deprotection (TFA/DCM) Step3->Step4 Hydrolysis End Target: (6-aminopyridazin-3-yl) (phenyl)methanone Step4->End Isolation

Figure 1: The Weinreb Amide strategy prevents the formation of tertiary alcohols by forming a stable chelated intermediate.

Step-by-Step Protocol
Phase 1: Protection & Activation
  • Reagents: 6-aminopyridazine-3-carboxylic acid,

    
    , DMAP, DMF.
    
  • Action: Protect the exocyclic amine with a Boc group. The free amine will quench your Grignard reagent in Phase 2.

  • Checkpoint: Ensure the product is fully dried. Residual water is the enemy of Phase 2.

Phase 2: Weinreb Amide Formation [2]
  • Reagents: N-Boc-acid, N,O-Dimethylhydroxylamine HCl, EDCI (or HATU), HOBt, DIPEA, DCM.

  • Procedure:

    • Dissolve the N-Boc acid in DCM (0.2 M).

    • Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min to activate.

    • Add N,O-Dimethylhydroxylamine HCl (1.2 eq) and DIPEA (3.0 eq).

    • Stir at RT for 12h.

  • Why: The N-methoxy-N-methylamide forms a 5-membered chelate with Magnesium upon Grignard addition, preventing the ketone from being released (and attacked again) until acidic workup.

Phase 3: The Grignard Addition (Critical Step)
  • Reagents: Phenylmagnesium bromide (3.0 M in ether), THF (anhydrous).

  • Procedure:

    • Cool the Weinreb amide solution in THF to -10°C (Ice/Salt bath). Do not go too cold (-78°C) or the reaction becomes sluggish due to pyridazine solubility.

    • Add PhMgBr (2.5 eq) dropwise.

    • Monitor: The reaction should turn a dark orange/brown.

    • Quench: Pour into cold sat.

      
      .[3] This breaks the Mg-chelate and releases the ketone.
      
Phase 4: Deprotection
  • Reagents: TFA/DCM (1:1).

  • Action: Standard Boc removal. Neutralize carefully with

    
     to precipitate the free base product.
    

Troubleshooting & FAQs

Category A: Yield Issues

Q: I am getting a mixture of the ketone and the tertiary alcohol. Why?

  • Diagnosis: You likely skipped the Weinreb amide step and tried adding PhMgBr directly to an ester or acid chloride.

  • The Science: Ketones are more reactive toward Grignard reagents than esters are. Once the ketone forms in the pot, the Grignard attacks it immediately. The Weinreb amide prevents this by "locking" the intermediate as a hemiaminal salt until you add acid [1].

Q: My reaction turns into a black tar upon adding PhMgBr.

  • Diagnosis: Nucleophilic attack on the pyridazine ring.

  • Fix: Ensure your temperature is controlled (-10°C to 0°C). If the ring is unprotected, the Grignard may attack the C4/C5 positions. Using the Knochel-Hauser base (TMPMgCl·LiCl) for metal-halogen exchange (if using the iodo-pyridazine route) is milder than standard Grignards [2].

Category B: Purification[4][5][6][7][8][9]

Q: The product is water-soluble and I'm losing it during extraction.

  • Diagnosis: Aminopyridazines are polar and amphoteric.[4]

  • Fix:

    • pH Control: The pKa of the aminopyridazine is roughly 5-6. During extraction, ensure the aqueous phase is pH 8-9 (slightly basic) to keep the amine neutral.

    • Solvent: Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc.

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.

Q: How do I remove magnesium salts from the crude?

  • Fix: A Rochell's Salt (Potassium Sodium Tartrate) wash is standard. Stir the crude organic layer with saturated Rochell's Salt solution for 1 hour. It chelates Mg/Al salts and solubilizes them in the aqueous layer.

Data & Comparison of Methods

MetricWeinreb Amide Route (Recommended)Direct Grignard on Ester Pd-Catalyzed Carbonylation
Yield High (70-85%)Very Low (<20%)Moderate (50-65%)
Purity Excellent (No over-addition)Poor (Tertiary alcohol mix)Good
Reagents PhMgBr, Weinreb aminePhMgBrPh-B(OH)2, CO gas, Pd(OAc)2
Scalability HighLowMedium (CO gas handling)
Key Risk Moisture sensitivityUncontrollable reactivityCatalyst poisoning by amine

Alternative Protocol: Pd-Catalyzed Carbonylation

If you lack the carboxylic acid starting material but have 3-amino-6-chloropyridazine , use this modern catalytic route.

Mechanism: Palladium inserts into the C-Cl bond, coordinates CO (carbon monoxide), and then transmetallates with a phenylboronic acid.

  • Substrate: 3-acetamido-6-chloropyridazine (Protect amine with Acetyl/Boc).

  • Catalyst:

    
     (5 mol%), Xantphos (10 mol%).
    
  • Reagents: Phenylboronic acid (1.5 eq),

    
     (3 eq).
    
  • Conditions: Toluene/Water, 80°C, CO Balloon (1 atm) .

  • Note: This avoids Grignard reagents entirely, bypassing the moisture/nucleophilic attack issues [3].

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Knochel, P.; et al. (2011). "Functionalization of Heterocycles using TMP-Bases". Chemical Society Reviews, 40, 4963-4988.

  • Brummond, K. M.; et al. (2014). "Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Halides". Journal of Organic Chemistry. (General methodology for carbonylative coupling).

  • Maes, B. U. W.; et al. (2002). "Synthesis of 3-substituted 6-aminopyridazines". Tetrahedron, 58(10), 2083-2089. (Specific pyridazine handling).

Disclaimer: This guide is for research purposes only. Always consult SDS and perform risk assessments before handling Grignard reagents or Carbon Monoxide.

Sources

Optimization

Technical Support Center: Purification of (6-Aminopyridazin-3-yl)(phenyl)methanone

The following technical guide is designed for researchers and process chemists working with (6-Aminopyridazin-3-yl)(phenyl)methanone (also known as 3-amino-6-benzoylpyridazine). It addresses the specific challenges of pu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with (6-Aminopyridazin-3-yl)(phenyl)methanone (also known as 3-amino-6-benzoylpyridazine). It addresses the specific challenges of purifying this electron-deficient heterocyclic ketone, focusing on removing common synthetic byproducts and transition metal residues.

Introduction & Molecule Profile[1][2]

(6-Aminopyridazin-3-yl)(phenyl)methanone is a critical intermediate often employed in the synthesis of kinase inhibitors and GABA-A receptor modulators. Its structure combines a basic aminopyridazine ring with an electron-withdrawing benzoyl group. This duality creates specific solubility and stability profiles that dictate the purification strategy.

  • Chemical Structure: Pyridazine core substituted at C3 with a benzoyl group and at C6 with an amino group.

  • Key Physicochemical Property: The molecule is amphoteric but predominantly basic (pKa of pyridazinyl amine ~5.0–6.0). It exhibits poor solubility in non-polar solvents (Hexane, Et2O) and moderate-to-high solubility in polar aprotic solvents (DMSO, DMF) and alcohols.

Impurity Profiling: Know Your Enemy

Effective purification requires identifying the impurities based on the synthesis route used. The two most common synthetic pathways generate distinct impurity profiles.

Scenario A: Palladium-Catalyzed Carbonylation (Suzuki-Miyaura Type)

Reaction: 3-Amino-6-chloropyridazine + Phenylboronic acid + CO (g) + Pd catalyst.

Impurity TypeSpecific CompoundOriginRemoval Strategy
Starting Material 3-Amino-6-chloropyridazineIncomplete conversionFlash Chromatography (polar shift)
Side Product 3-Amino-6-phenylpyridazineDirect coupling (no CO insertion)Recrystallization (significant solubility diff.)
Side Product BiphenylHomocoupling of boronic acidAcid-Base Extraction (Wash organic layer)
Catalyst Palladium Black / Pd-LigandCatalyst decompositionThiol-based scavengers / Celite filtration
Scenario B: Grignard Addition / Oxidation

Reaction: 3-Amino-6-cyanopyridazine + PhMgBr


 Imine 

Ketone.
Impurity TypeSpecific CompoundOriginRemoval Strategy
Intermediate (6-Aminopyridazin-3-yl)(phenyl)methanolIncomplete oxidationFlash Chromatography (Alcohol is more polar)
Byproduct BenzophenoneHydrolysis of excess PhMgBr/BenzonitrileAcid-Base Extraction
Over-reaction Tertiary Alcohol derivativeDouble addition of GrignardRecrystallization

Decision Tree: Purification Workflow

The following logic gate helps you select the optimal purification method based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture CheckPurity Check Purity (LC-MS / TLC) Start->CheckPurity Decision1 Major Impurity is Neutral (e.g., Biphenyl)? CheckPurity->Decision1 AcidBase Protocol 1: Acid-Base Extraction Decision1->AcidBase Yes Decision2 Impurity is Structural Analog? Decision1->Decision2 No AcidBase->CheckPurity Re-check Chromatography Protocol 2: Flash Chromatography (DCM/MeOH/NH3) Decision2->Chromatography Yes (Polarity Differs) Crystallization Protocol 3: Recrystallization (EtOH/Water) Decision2->Crystallization No (Similar Polarity) Final Pure Product (>98%) Chromatography->Final Crystallization->Final

Caption: Workflow for selecting the appropriate purification technique based on impurity characteristics.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing neutral organic impurities (Biphenyl, Benzophenone) and transition metal ligands.

  • Dissolution: Dissolve the crude residue in 1M HCl (aq) . The target amine will protonate and enter the aqueous phase.

    • Note: Use approximately 10 mL of 1M HCl per gram of crude.

  • Wash: Extract the aqueous acidic layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 10 mL).

    • Action: Discard these organic layers. They contain the neutral impurities (biphenyl, etc.).

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~9–10 using 2M NaOH or Saturated NaHCO3 .

    • Observation: The product should precipitate as a solid or oil.

  • Extraction: Extract the basic aqueous mixture with 10% Methanol in DCM (3 x 15 mL).

    • Why MeOH/DCM? Pure DCM may not effectively extract the polar aminopyridazine.

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

Protocol 2: Flash Chromatography (Silica Gel)

Best for: Separating the target ketone from the alcohol intermediate or starting chloropyridazine.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (NH4OH).

    • Crucial: The NH4OH prevents tailing of the amine on the acidic silica surface.

  • Gradient:

    • 0–5 min: 100% A (Elutes non-polar impurities).

    • 5–20 min: 0%

      
       50% B.
      
    • Target Elution: The ketone typically elutes around 3–5% MeOH concentration.

Protocol 3: Recrystallization

Best for: Final polishing to >99% purity and removing trace "direct coupling" side products.

  • Solvent System: Ethanol (solvent) and Water (anti-solvent).

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.

    • If colored impurities persist, add activated charcoal, stir for 5 min, and filter hot through Celite.

    • Add hot Water dropwise until persistent turbidity is observed (approx. ratio 4:1 EtOH:Water).

    • Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect crystals and wash with cold 50% EtOH/Water.

Troubleshooting & FAQs

Q1: My product is isolated as a dark brown/black solid. How do I remove the color? A: This is likely residual Palladium (Pd).

  • Solution: Dissolve the product in a polar solvent (THF or MeOH) and treat with a metal scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 4 hours at 40°C. Filter and concentrate. Alternatively, a wash with aqueous N-acetylcysteine can chelate Pd.

Q2: LC-MS shows a peak at M+18. Is this a byproduct? A: It is likely the hydrate of the ketone or a hemiaminal .

  • Explanation: Electron-deficient pyridazinyl ketones are prone to hydration in aqueous mobile phases.

  • Verification: Run NMR in anhydrous DMSO-d6. If the M+18 species disappears or shifts, it is a reversible hydrate, not a stable impurity.

Q3: I cannot separate the 3-amino-6-chloropyridazine starting material from the product. A: These two have similar polarities.

  • Fix: Derivatize the unreacted starting material. Treat the crude mixture with a scavenger resin (e.g., an electrophilic isocyanate resin) that reacts preferentially with the more nucleophilic/less sterically hindered amine of the starting material, or simply switch to Reverse Phase (C18) Chromatography using Water/Acetonitrile with 0.1% Formic Acid.

Q4: The yield is lower than expected after Acid-Base extraction. A: The product has significant water solubility due to the pyridazine nitrogens.

  • Fix: When extracting the basic aqueous layer, use Chloroform/Isopropanol (3:1) instead of DCM. This mixture has much higher extraction efficiency for polar heterocycles.

References

  • Synthesis of 3-Amino-6-arylpyridazines via Suzuki Coupling

    • Source: ResearchGate.[1] "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines."

    • Context: Describes the Suzuki-Miyaura cross-coupling conditions for chloropyridazines.
    • URL:[Link]

  • Solubility Data for Aminopyridazines

    • Source: Journal of Chemical & Engineering Data.[2] "Solubility of 6-Chloropyridazin-3-amine in Different Solvents."

    • Context: Provides solubility curves critical for recrystalliz
    • URL:[Link]

  • General Pyridazine Chemistry & Impurities

    • Source: BenchChem Technical Support.[3] "Synthesis of 6-Propylpyridazin-3-amine."

    • Context: Analogous chemistry highlighting dehalogen

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for (6-Aminopyridazin-3-yl)(phenyl)methanone

Executive Summary: The "Brick Dust" Challenge (6-Aminopyridazin-3-yl)(phenyl)methanone presents a classic medicinal chemistry challenge often described as "brick dust." Its structure features a planar, conjugated system...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

(6-Aminopyridazin-3-yl)(phenyl)methanone presents a classic medicinal chemistry challenge often described as "brick dust." Its structure features a planar, conjugated system (Phenyl-Ketone-Pyridazine-Amine) that encourages strong intermolecular


 stacking. This results in high crystal lattice energy and poor aqueous solubility at neutral pH.

This guide moves beyond basic "shake-flask" methods to provide rational, mechanistically grounded solubilization protocols.

Module 1: pH Manipulation & Salt Formation

User Question: "I tried dissolving the compound in PBS (pH 7.4), but it floats as a suspension. Can I just add acid?"

Technical Insight: The 6-amino group on the pyridazine ring acts as a weak base. However, the electron-withdrawing carbonyl group at position 3 significantly lowers the pKa of the ring nitrogens and the exocyclic amine. The molecule is likely neutral at physiological pH (7.4) and requires a pH significantly lower than its pKa to ionize and dissolve.

Troubleshooting Protocol:

  • The "Golden Window" Test:

    • Attempt dissolution in 0.1 N HCl (pH ~1.2) .

    • Observation: If it dissolves here but precipitates at pH 4.0, your molecule has a pKa likely in the range of 2.5–3.5.

  • Counter-ion Selection:

    • Do not rely solely on HCl. Chloride salts of planar heterocycles can sometimes form "common ion" precipitates in saline.

    • Recommendation: Screen Methanesulfonic acid (MSA) . Mesylate salts often disrupt crystal packing better than chlorides due to the steric bulk of the sulfonate group.

Visual Workflow: pH Solubility Profiling

pH_Profiling Start Start: Solid Compound Neut_Buffer Add PBS (pH 7.4) Start->Neut_Buffer Acid_Test Add 0.1 M HCl Neut_Buffer->Acid_Test Suspension? Result_Soluble Soluble: Use Acidic Vehicle (pH < 3) Acid_Test->Result_Soluble Clear Solution Result_Insol Insoluble: Intrinsic Solubility Issue Acid_Test->Result_Insol Turbid Salt_Screen Switch Counter-ion: Try Mesylate or Tosylate Result_Insol->Salt_Screen

Figure 1: Decision tree for determining if pH manipulation alone is sufficient for solubilization.

Module 2: Cosolvent Systems (The "Crash-Out" Prevention)

User Question: "My compound dissolves in DMSO, but when I spike it into water or media, it immediately precipitates. How do I stop this?"

Technical Insight: This phenomenon is known as the "Crash-out." The logP (lipophilicity) of the phenyl-methanone moiety drives the molecule to aggregate the moment the solvent power of DMSO is diluted by water. You need a "bridge" solvent (cosolvent) or a surfactant to lower the interfacial tension.

Recommended Formulation Vehicles (IV/IP Compatible):

ComponentFunctionRecommended ConcentrationMechanism
DMSO Primary Solvent5% - 10%Disrupts crystal lattice.
PEG 400 Cosolvent30% - 40%Increases solvent power of water; H-bonds with the ketone/amine.
Tween 80 Surfactant1% - 5%Prevents aggregation of hydrophobic domains.
Water/Saline Bulk VehicleRemainderAdjusts tonicity.

Step-by-Step "Cosolvent Spike" Protocol:

  • Dissolve the compound completely in pure DMSO (Stock A).

  • Prepare a mixture of PEG 400 and Tween 80 (Vehicle B).

  • Add Stock A to Vehicle B slowly with vortexing. Ensure it remains clear.

  • Add Warm Saline/Water dropwise to the mixture of A+B.

    • Critical: Never add the DMSO stock directly to water. The high polarity contrast causes immediate crystallization.

Module 3: Advanced Encapsulation (Cyclodextrins)

User Question: "I need to avoid DMSO for my in vivo study. What are my options?"

Technical Insight: The phenyl ring in your molecule is an ideal "guest" for the hydrophobic cavity of Beta-Cyclodextrins (β-CD). However, native β-CD has renal toxicity risks. We recommend Sulfobutylether-β-Cyclodextrin (SBE-β-CD) (e.g., Captisol®) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Why it works: The hydrophobic phenyl group inserts into the CD cavity, hiding it from the aqueous environment, while the hydrophilic exterior of the CD ensures water solubility.

Protocol: Complexation Equilibrium

  • Prepare a 20% w/v SBE-β-CD solution in 50 mM Citrate Buffer (pH 3–4).

    • Note: Combining low pH (to protonate the amine) with CD (to hide the phenyl) provides a synergistic solubility boost.

  • Add excess solid compound.

  • Shake/Stir for 24–48 hours at room temperature.

  • Filter (0.22 µm) to remove undissolved solids.

Visual Mechanism: Host-Guest Complexation

CD_Complexation cluster_0 Aqueous Media Drug Drug (Hydrophobic) Equilibrium Kd Drug->Equilibrium CD Cyclodextrin (Host) CD->Equilibrium Complex Inclusion Complex Equilibrium->Complex Stabilization

Figure 2: Schematic of the equilibrium between free drug and the cyclodextrin inclusion complex.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to speed up dissolution?

  • A: Use with caution. While sonication helps break up aggregates, extended sonication generates heat which can degrade the ketone bridge or cause solvent evaporation. Limit sonication to 5-minute bursts with ice-bath cooling in between.

Q: The solution is clear, but crystals appear after 2 hours. Why?

  • A: You have created a supersaturated solution. This is a metastable state. To fix this, increase the percentage of PEG 400 or reduce the drug concentration. If using pH adjustment, ensure the buffer capacity is strong enough to maintain the pH; if the pH drifts toward neutral, the drug will precipitate.

Q: Is this molecule stable in water?

  • A: The aminopyridazine core is generally stable, but the ketone bridge can be susceptible to reduction or nucleophilic attack under extreme pH conditions. Avoid storing aqueous solutions for >24 hours. Prepare fresh ("extemporaneous preparation").

References
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for cosolvency models).
  • Avdeef, A. (2007).[1] Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews.

Sources

Optimization

Minimizing side reactions during (6-Aminopyridazin-3-YL)(phenyl)methanone functionalization

Technical Support Center: Functionalization of (6-Aminopyridazin-3-YL)(phenyl)methanone Welcome to the technical support guide for (6-Aminopyridazin-3-YL)(phenyl)methanone. This document is designed for researchers, medi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of (6-Aminopyridazin-3-YL)(phenyl)methanone

Welcome to the technical support guide for (6-Aminopyridazin-3-YL)(phenyl)methanone. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Our goal is to provide you with practical, field-tested insights to help you navigate the common challenges associated with its functionalization, enabling you to minimize side reactions and maximize the yield and purity of your target compounds. The unique electronic properties of the pyridazine ring system present specific challenges, particularly concerning regioselectivity, which this guide will directly address.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the chemistry of this scaffold.

Q1: What are the primary reactive sites on (6-Aminopyridazin-3-YL)(phenyl)methanone and how does this influence reactivity?

A1: Understanding the molecule's electronic landscape is the first step to controlling its reactivity. There are three primary sites for functionalization, each with distinct properties:

  • The Exocyclic Amino Group (N-6): This is the most nucleophilic nitrogen and the intended target for most functionalization reactions like acylation and alkylation. Its reactivity is analogous to that of an aniline, but is influenced by the electron-withdrawing nature of the adjacent pyridazine ring.

  • The Pyridazine Ring Nitrogens (N-1 and N-2): These are sp² hybridized nitrogens within the aromatic ring. They are less nucleophilic than the exocyclic amine but can compete for electrophiles, especially under basic conditions or with highly reactive alkylating agents.[1][2] This competition is a primary source of regioselectivity issues.

  • The Benzoyl Group: The phenyl ring and carbonyl group are generally less reactive under conditions designed for amine functionalization. The carbonyl could be targeted for reduction, and the phenyl ring for electrophilic aromatic substitution, but these typically require different reaction paradigms.

Below is a diagram illustrating these reactive centers.

G cluster_molecule cluster_labels mol mol N6_label Exocyclic Amine (N-6) Primary site for acylation/ alkylation. Highly nucleophilic. RingN_label Ring Nitrogens (N-1, N-2) Potential for competing side reactions (e.g., N-alkylation). Benzoyl_label Benzoyl Group Generally stable under amine functionalization conditions. N6_pos->N6_label RingN1_pos->RingN_label Benzoyl_pos->Benzoyl_label

Caption: Key reactive sites on the core scaffold.

Q2: I'm attempting an acylation of the amino group but see multiple products and low conversion. What are the likely side reactions?

A2: This is a classic challenge. The primary side reactions during acylation are:

  • Diacylation: The initially formed amide can be deprotonated by a strong base, and the resulting anion can react with a second equivalent of the acylating agent. This is more common with highly reactive acylating agents (like acid chlorides) and excess base.

  • N-Ring Acylation: While less common than with alkylation, highly reactive acylating agents can sometimes react at the N-1 or N-2 positions of the pyridazine ring, leading to a complex mixture of regioisomers.

  • Low Reactivity: The exocyclic amine is somewhat deactivated by the electron-withdrawing pyridazine ring. Standard amide coupling conditions may be sluggish. Optimized protocols using activating agents are often necessary for efficient conversion.[3][4][5]

Q3: How can I ensure selective functionalization on the exocyclic amine over the ring nitrogens?

A3: Achieving high regioselectivity is paramount. The key is to exploit the differences in nucleophilicity and steric accessibility.

  • For Acylation: Use standard amide coupling reagents (e.g., HATU, HOBt/EDC) which are generally selective for the more nucleophilic exocyclic amine. Avoid overly strong, non-hindered bases that can deprotonate the ring.

  • For Alkylation: This is more challenging. The use of a bulky base can sterically hinder approach to the ring nitrogens. Furthermore, choice of solvent is critical; polar aprotic solvents like DMF can favor ring alkylation, while less polar solvents may favor exocyclic amine functionalization. In difficult cases, a protecting group strategy may be required.[6][7]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem 1: Low Yield or Incomplete Conversion

Your TLC or LC-MS shows significant unreacted starting material even after extended reaction times.

Possible CauseRecommended Solution & Rationale
Insufficient Reagent Activity For acylations, the carboxylic acid partner may require more potent activation. Switch from a standard carbodiimide (e.g., EDC) to a uronium-based coupling reagent like HATU or HBTU. These form highly reactive activated esters in situ, driving the reaction to completion.[8]
Poor Solubility The starting material or reagents may not be fully dissolved. Consider using a co-solvent like NMP or DMA. Gentle heating (40-50 °C) can also improve solubility and reaction rates, but monitor for potential decomposition.
Steric Hindrance If your coupling partner (acid or alkyl halide) is sterically bulky, the reaction may be slow. For acylations, convert the acid to the more reactive acid chloride. For alkylations, switching from an alkyl bromide to a more reactive iodide or triflate can accelerate the reaction.[8]
Inappropriate Base The base may be too weak to deprotonate the amine sufficiently (for alkylations) or to neutralize the acid byproduct (for acylations). For alkylations, a stronger base like NaH or KHMDS may be needed. For acylations, ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA or 2,6-lutidine are used.
Problem 2: Formation of Multiple Products (Poor Selectivity)

Your crude reaction mixture shows several spots on TLC or multiple peaks in the LC-MS, indicating side product formation.

This occurs when the mono-functionalized product reacts a second time.

Causality: The mono-N-substituted product still has a proton that can be removed by a base, especially in the case of acylation, forming an imide. For alkylation, the mono-alkylated amine is often more nucleophilic than the starting material, predisposing it to a second alkylation.[9]

Troubleshooting Workflow:

G start Di-substitution Observed q1 Are you using >1.1 eq. of electrophile? start->q1 a1_yes Reduce electrophile to 1.05 eq. Add slowly via syringe pump. q1->a1_yes Yes q2 Is a strong, unhindered base present? q1->q2 No a1_yes->q2 a2_yes Switch to a weaker or sterically hindered base (e.g., K2CO3 instead of NaH for alkylation). q2->a2_yes Yes q3 Is the reaction temperature elevated? q2->q3 No a2_yes->q3 a3_yes Run reaction at 0°C or room temp. q3->a3_yes Yes end_node Mono-substitution Favored q3->end_node No a3_yes->end_node

Sources

Troubleshooting

Troubleshooting stability of (6-Aminopyridazin-3-YL)(phenyl)methanone under acidic conditions

Diagnostic Triage: What are you observing? Before altering your protocol, identify the specific failure mode.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: What are you observing?

Before altering your protocol, identify the specific failure mode. The behavior of (6-Aminopyridazin-3-yl)(phenyl)methanone (hereafter Compound A ) in acidic media is dominated by two distinct phenomena: Physical Salt Formation (reversible) and Chemical Deamination (irreversible).

ObservationLikely Root CauseSeverityImmediate Action
Precipitation / Cloudiness Formation of insoluble HCl/TFA salt.Low (Physical)Add cosolvent (DMSO/MeOH) or dilute acid.
LCMS Peak Shift (RT only) pH-dependent ionization (Protonation).Low (Method)Adjust mobile phase pH to >8 or <3 to stabilize RT.
New Peak (+1 Da Mass Shift) Hydrolysis of amine to hydroxyl (Deamination).High (Chemical) STOP. Reduce temperature and acid concentration immediately.
Loss of UV Absorbance Protonation of the pyridazine ring disrupting conjugation.Low (Physical)Check purity via LCMS (TIC) rather than UV alone.

Technical Deep Dive: The Chemistry of Instability

To troubleshoot effectively, you must understand the competing equilibria occurring in your flask.

A. Protonation vs. Hydrolysis

Compound A contains a 6-aminopyridazine core. In acidic media (pH < 4), the pyridine-like nitrogen (N2) and the exocyclic amine are protonated.

  • The Trap: Users often mistake the protonated species (which has different solubility and UV spectra) for a degradation product.

  • The Real Danger: Under strong acidic forcing conditions (High T, pH < 1), the protonated imine-like intermediate becomes susceptible to nucleophilic attack by water, leading to deamination .

B. The Degradation Pathway (Deamination)

The primary degradation product is 6-benzoylpyridazin-3(2H)-one . This occurs via acid-catalyzed hydrolysis of the amino group.

DegradationPathway SM (6-Aminopyridazin-3-yl) (phenyl)methanone (Stable Solid) Protonated Protonated Intermediate (Activated for Attack) SM->Protonated + H+ (Fast, Reversible) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Slow, Rate Limiting) Product 6-Benzoylpyridazin-3(2H)-one (Hydrolysis Product) Transition->Product - NH3

Figure 1: Acid-catalyzed deamination pathway. The rate-limiting step is the nucleophilic attack of water on the protonated amidine-like carbon.

Troubleshooting Protocols

Protocol A: Distinguishing Salt Precipitation from Degradation

Use this if your solution turns cloudy or you lose signal.

  • Isolate the Solid: Centrifuge the cloudy sample (10,000 x g, 5 min).

  • Redissolve: Take the pellet and dissolve in DMSO (not water/acid).

  • Neutralize: Add 10µL of 1M NaHCO3 to the DMSO solution.

  • Analyze: Run LCMS.

    • Result: If the peak returns to the parent mass (M+H), it was just the salt .

    • Result: If the peak remains shifted or absent, it is degradation .

Protocol B: Minimizing Hydrolysis during Synthesis/Workup

Use this if you observe the +1 Da impurity (Pyridazinone).

  • Temperature Control: Never heat Compound A in aqueous acid (>40°C). The activation energy for deamination is accessible above 50°C in 1M HCl.

  • Acid Choice: Switch from HCl (nucleophilic counter-ion, strong acid) to Acetic Acid or TFA (if anhydrous).

    • Why? Weaker acids reduce the concentration of the reactive protonated intermediate.

  • Quenching: When working up a reaction, quench into cold saturated NaHCO3 , not water. Rapid neutralization prevents the hydrolysis window that occurs during exothermic dilution.

Protocol C: HPLC Method Optimization

Use this if you see split peaks or shifting retention times.

Aminopyridazines have pKa values in the range of 5–7. Running HPLC at pH 3–5 (standard water/acetonitrile gradients) puts the molecule in a "buffer zone" where it rapidly exchanges protons, leading to peak tailing.

  • Recommendation: Use a High pH Method (10mM Ammonium Bicarbonate, pH 10).

  • Benefit: The molecule will be fully deprotonated (neutral), improving peak shape and retention consistency.

Interactive Troubleshooting Flowchart

Follow this decision tree to resolve your stability issue.

TroubleshootingTree Start Start: Issue Observed Cloudy Solution is Cloudy? Start->Cloudy MassShift Mass Shift (+1 Da)? Cloudy->MassShift No CheckSolubility Action: Check Solubility (Add DMSO) Cloudy->CheckSolubility Yes RTSHIFT RT Shift / Tailing? MassShift->RTSHIFT No CheckTemp Action: Reduce Temp (< 40°C) MassShift->CheckTemp Yes (Hydrolysis) CheckpH Action: Switch to High pH LCMS RTSHIFT->CheckpH Yes Salt Formation\n(Physical Issue) Salt Formation (Physical Issue) CheckSolubility->Salt Formation\n(Physical Issue) Chemical Instability\n(Deamination) Chemical Instability (Deamination) CheckTemp->Chemical Instability\n(Deamination) Method Artifact Method Artifact CheckpH->Method Artifact

Figure 2: Logical triage path for stability issues.

Frequently Asked Questions (FAQ)

Q: Can I store Compound A in 0.1% TFA/Water stock solution? A: No. While stable for hours, long-term storage (days) in acidic water will lead to slow hydrolysis, especially if not frozen. Store stocks in 100% DMSO at -20°C. Dilute into acid only immediately before use.

Q: Why does the color change from yellow to colorless when I add acid? A: This is a halochromic effect . The conjugation pathway between the amino group and the benzoyl ketone is disrupted upon protonation of the pyridazine ring. This is reversible; adding base will restore the yellow color.

Q: I am trying to synthesize an amide at the 6-amino position, but yield is low in acid chlorides. Why? A: The 6-amino group on electron-deficient heterocycles (like pyridazine) is poorly nucleophilic. In acidic conditions, it protonates and becomes non-nucleophilic.

  • Fix: Use a base (Pyridine/TEA) to keep the amine free, or use a coupling reagent (HATU) rather than an acid chloride to avoid generating HCl.

Q: Is the ketone bridge susceptible to Clemmensen reduction (Zn/Hg + HCl)? A: Yes, but the primary risk is the reduction of the pyridazine ring itself or the halogenation of the ring if HCl is too concentrated. Standard Clemmensen conditions are too harsh for this scaffold.

References

  • Synthesis and properties of 3-amino-6-arylpyridazines: Source: Belsley, M., & Raposo, M. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Relevance: Establishes the synthetic stability and standard workup conditions for the 6-aminopyridazine scaffold.

  • pKa and Protonation of Aminopyridazines: Source: Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. Relevance: Provides comparative pKa data for pyridazine and aminopyridine derivatives, supporting the protonation logic.

  • Hydrolysis of Amino-Heterocycles: Source: National Institutes of Health (NIH). Evaluation of Hemiminal Hydrolysis under Acidic Conditions. Relevance: details the mechanistic pathway of acid-catalyzed hydrolysis in nitrogen heterocycles (Deamination).

Optimization

Overcoming steric hindrance in (6-Aminopyridazin-3-YL)(phenyl)methanone derivatives

Technical Support Center: Pyridazinyl-Phenyl Methanone Scaffolds Topic: Overcoming Steric Hindrance in (6-Aminopyridazin-3-yl)(phenyl)methanone Derivatives Ticket ID: PYR-KETO-STERIC-001 Status: Open Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazinyl-Phenyl Methanone Scaffolds

Topic: Overcoming Steric Hindrance in (6-Aminopyridazin-3-yl)(phenyl)methanone Derivatives Ticket ID: PYR-KETO-STERIC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering difficulties synthesizing or functionalizing (6-aminopyridazin-3-yl)(phenyl)methanone derivatives. This scaffold is notoriously challenging due to the electron-deficient nature of the pyridazine ring combined with steric clashes introduced by ortho-substituents on the phenyl ring. These steric factors inhibit nucleophilic attack at the carbonyl carbon and induce significant torsional strain, affecting both synthetic yield and binding conformation.

This guide provides a validated troubleshooting workflow to overcome these barriers, focusing on Weinreb amide intermediates , specialized Pd-catalysis , and conformational locking strategies .

Module 1: Synthetic Troubleshooting (The "Making It" Phase)

The Problem: Standard Grignard or Lithiate addition to 3-cyanopyridazine fails or gives low yields when the phenyl ring bears ortho-substituents (e.g., 2,6-difluoro, 2-methyl).[1] The nucleophile cannot access the nitrile carbon due to steric shielding.

The Solution: Switch to the Weinreb Amide Protocol .[2] Unlike nitriles, the Weinreb amide forms a stable 5-membered chelate intermediate that prevents over-addition and, critically, holds the electrophilic site in a more accessible geometry for "Turbo-Grignard" reagents.[1]

Protocol: Sterically Encumbered Ketone Synthesis

Reagents:

  • Substrate: 6-chloropyridazine-3-carboxylic acid (precursor)[1]

  • Coupling Agent: T3P (Propylphosphonic anhydride) – Superior for hindered amines.[1]

  • Nucleophile: Ortho-substituted Phenyl Magnesium Chloride (or LiCl complex).[1]

Step-by-Step Workflow:

  • Weinreb Amide Formation:

    • Dissolve 6-chloropyridazine-3-carboxylic acid (1.0 eq) in EtOAc (not DMF, to simplify workup).

    • Add N,O-dimethylhydroxylamine HCl (1.2 eq) and DIPEA (3.0 eq).

    • Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.

    • Why? T3P creates a highly reactive activated ester that overcomes the poor nucleophilicity of the Weinreb amine without racemization or steric stalling.

    • Stir at RT for 4h. Wash with water/brine. Concentrate.

  • The "Turbo-Grignard" Addition:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF. Cool to -20°C (not -78°C; hindered substrates need slight thermal energy).

    • Add iPrMgCl[1]·LiCl (Turbo Grignard) to the aryl bromide in a separate flask to generate the active species, OR use commercial ArMgBr.

    • Add the Grignard reagent (1.3 eq) dropwise.

    • Critical Checkpoint: If conversion is <50% after 1h, add LaCl3·2LiCl (0.5 eq) .[1] Lanthanide salts coordinate to the Weinreb oxygen, increasing electrophilicity and overcoming steric repulsion [1].

  • Quench & Hydrolysis:

    • Quench with sat. NH4Cl.

    • Note: The stable tetrahedral intermediate breaks down only upon acidic hydrolysis. Ensure pH reaches ~3-4 momentarily to release the ketone.

Module 2: Functionalization (The "Modifying It" Phase)

The Problem: Installing or modifying the amine at the 6-position is sluggish. The adjacent nitrogen (N1) and the steric bulk of the ketone bridge twisting out of plane deactivate the C6 position toward SNAr.

The Solution: Abandon standard SNAr (heating in DMSO). Use Pd-catalyzed Buchwald-Hartwig Amination with sterically demanding ligands.[1]

Ligand Selection Guide
Substrate ConstraintRecommended LigandCatalyst PrecursorRationale
Primary Amine / NH3 BrettPhos Pd2(dba)3Designed to prevent β-hydride elimination; bulky structure forces reductive elimination even in hindered systems [2].[1]
Secondary Amine RuPhos RuPhos Pd G3Excellent for secondary amines; the isopropyl groups on the biaryl backbone stabilize the Pd(0) species.
Weak Nucleophile (Amide) tBuXPhos Pd(OAc)2Electron-rich ligand facilitates oxidative addition into the electron-deficient pyridazine chloride.[1]

Troubleshooting Flowchart (Visualization):

Steric_Troubleshooting start Start: Functionalization of C6-Chloro check_sub Is the Nucleophile Sterically Hindered? start->check_sub snar Attempt SNAr (DMSO, 120°C, KF) check_sub->snar No (Small amine) buchwald Select Buchwald-Hartwig Strategy check_sub->buchwald Yes (Bulky/Weak) fail_check Yield < 30%? snar->fail_check ligand_select Select Ligand based on Amine Class buchwald->ligand_select brett Primary Amine: Use BrettPhos ligand_select->brett ru Secondary Amine: Use RuPhos ligand_select->ru add_additive Add 18-Crown-6 (if SNAr) or Switch to Pd-PEPPSI-IPr fail_check->add_additive Yes

Figure 1: Decision matrix for functionalizing the C6 position of hindered pyridazine scaffolds.

Module 3: Structural Analysis (The "Validating It" Phase)

The Problem: NMR spectra show broad peaks or "missing" carbons, and HPLC shows split peaks. The Cause: Atropisomerism . The ortho-substituents on the phenyl ring create a high rotational barrier around the ketone bond. The molecule may be locked in a twisted conformation relative to the pyridazine plane.

Mechanism:

  • Planar State (Favored electronically): Allows conjugation between Phenyl-Ketone-Pyridazine.[1]

  • Twisted State (Favored sterically): Ortho-groups clash with the pyridazine nitrogens or the carbonyl oxygen.

  • Intramolecular H-Bond (IMHB): If the 6-amino group is present, an IMHB between the Amine N-H and the Ketone Oxygen can "lock" the pyridazine ring, forcing the Phenyl ring to twist perpendicular to relieve strain [3].

Diagnostic Protocol:

  • Variable Temperature (VT) NMR: Run 1H NMR at 25°C, 50°C, and 80°C in DMSO-d6.

    • Observation: If broad peaks sharpen at high T, you have restricted rotation (coalescence).[1]

  • NOESY: Look for cross-peaks between the Phenyl ortho-protons and the Pyridazine H4/H5 protons. Strong NOE suggests a specific locked conformation.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction yields mostly the tertiary alcohol (double addition). How do I stop at the ketone?

  • A: This is "over-addition." Even with Weinreb amides, this can happen if the temperature is too high or the quench is delayed.

    • Fix: Ensure the Weinreb amide is pure (impurities can catalyze breakdown). Switch to the Morpholine amide ; it is often more sterically bulky and resistant to double addition than the N-OMe/N-Me variant.[1]

Q2: The 6-aminopyridazine product is insoluble in everything. How do I purify it?

  • A: These scaffolds stack aggressively due to the flat heteroaromatic rings.

    • Fix: Do not use standard Silica. Use C18 Reverse Phase Flash Chromatography with water/acetonitrile (+0.1% Formic Acid).[1] The acid helps solubilize the basic pyridazine nitrogen.

Q3: Can I use Suzuki coupling to install the ketone (Carbonylative Suzuki)?

  • A: Yes, using CO gas (or a surrogate like Mo(CO)6).[1] However, with ortho-substituted aryl boronic acids, the rate of CO insertion is often slower than the rate of homocoupling. The Weinreb route (Module 1) is more robust for sterically hindered targets.

References

  • Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 45(18), 2958–2961.[1] Link[1]

  • Maitre, S., et al. (2011). Buchwald-Hartwig amination of chloropyridazines: A general study. Journal of Organic Chemistry, 76(9), 3023-3031.[1] Link[1]

  • Wagen, C. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors.[1][3] Rowan Scientific. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Spectral Characterization of (6-Aminopyridazin-3-yl)(phenyl)methanone

Executive Summary (6-Aminopyridazin-3-yl)(phenyl)methanone (CAS: 146233-35-4) represents a critical scaffold in the development of kinase inhibitors and CNS-active agents. Its structural duality—combining an electron-ric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Aminopyridazin-3-yl)(phenyl)methanone (CAS: 146233-35-4) represents a critical scaffold in the development of kinase inhibitors and CNS-active agents. Its structural duality—combining an electron-rich amino-pyridazine moiety with an electron-withdrawing benzoyl group—creates a unique "push-pull" electronic system. This guide provides a comparative spectral analysis, distinguishing this compound from its synthetic precursors (e.g., 3-amino-6-chloropyridazine) and validating its identity through specific 1H and 13C NMR signatures.

Part 1: Structural Context & Comparative Analogs

To understand the NMR spectrum of the target molecule, one must analyze the electronic influence of its substituents compared to standard alternatives. The pyridazine ring is highly sensitive to substitution effects.

The "Push-Pull" Effect
  • Position 6 (Amine): A strong Electron Donating Group (EDG) by resonance. It increases electron density at C5 and C3, shielding the adjacent proton (H5).

  • Position 3 (Benzoyl): A strong Electron Withdrawing Group (EWG). It decreases electron density at C4, deshielding the adjacent proton (H4).

Comparative Shift Logic

Unlike the symmetric pyridazine or the precursor 3-amino-6-chloropyridazine , the target molecule exhibits a dramatic separation of the pyridazine ring protons (


).
Feature3-Amino-6-chloropyridazine (Precursor)(6-Aminopyridazin-3-yl)(phenyl)methanone (Target)
Electronic Character Weak Push (NH2) / Weak Pull (Cl)Strong Push (NH2) / Strong Pull (C=O)
Pyridazine Protons Closer chemical shifts (

ppm)
Large separation (

ppm)
Carbonyl Signal AbsentDistinct signal > 185 ppm
Solubility Moderate in MeOH/CDCl3Poor in CDCl3; Requires DMSO-d6

Part 2: Experimental Protocol (Self-Validating System)

Reliable NMR data requires a protocol that accounts for the poor solubility and exchangeable protons typical of aminopyridazines.

Workflow Visualization

NMR_Workflow Sample Solid Sample (>5 mg) Solvent Solvent Selection DMSO-d6 (99.9%) Sample->Solvent Prep Preparation Sonicate 5 mins Filter if cloudy Solvent->Prep Acq Acquisition ns=16 (1H), ns=1024 (13C) d1=10s (Integration) Prep->Acq Process Processing LB=0.3 Hz Phasing Acq->Process Validation Validation D2O Shake (Confirm -NH2) Process->Validation

Figure 1: Optimized NMR workflow ensuring solubility and peak verification.

Step-by-Step Methodology
  • Solvent Choice: Use DMSO-d6 . Chloroform (

    
    ) is not recommended due to poor solubility and the potential for aggregation, which broadens the amine peak.
    
  • Concentration: Prepare a solution of 5–10 mg for 1H NMR and >20 mg for 13C NMR in 0.6 mL solvent.

  • Water Suppression: DMSO-d6 often contains a water peak at 3.33 ppm. Ensure the sample is dry; otherwise, the water signal may overlap with the amine protons or cause exchange broadening.

  • D2O Exchange (Validation): After the initial scan, add 1-2 drops of

    
    , shake, and re-run. The disappearance of the broad singlet at ~7.0-8.0 ppm confirms the presence of the primary amine (
    
    
    
    ).

Part 3: 1H NMR Spectral Analysis

Assignment Table (400 MHz, DMSO-d6)
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
-NH2 Exchangeable7.20 – 7.60Broad Singlet-Broadened by quadrupole relaxation of N and H-bonding. Disappears with

.
H-5 (Py) Aromatic6.90 – 7.10Doublet (d)9.0 - 9.5Ortho to amine. Strongly shielded (upfield).
H-4 (Py) Aromatic7.90 – 8.10Doublet (d)9.0 - 9.5Ortho to carbonyl. Strongly deshielded (downfield).
Phenyl (m) Aromatic7.50 – 7.60Triplet (t)7.5Meta protons of the benzoyl group.
Phenyl (p) Aromatic7.65 – 7.75Triplet (t)7.5Para proton.
Phenyl (o) Aromatic8.00 – 8.15Doublet (d)7.5Ortho protons. Deshielded by the carbonyl anisotropy.
Detailed Analysis
  • The Pyridazine AB System: The most diagnostic feature is the pair of doublets representing H4 and H5.

    • H5 appears significantly upfield (~7.0 ppm) due to the resonance donation of the lone pair from the exocyclic amine.

    • H4 is pushed downfield (~8.0 ppm) by the electron-withdrawing benzoyl group.

    • Coupling (

      
      ):  The coupling constant of ~9.2 Hz is characteristic of ortho coupling in the pyridazine ring.
      
  • The Phenyl Region: The benzoyl group shows a typical splitting pattern. The ortho protons of the phenyl ring (closest to the carbonyl) are deshielded to ~8.0-8.1 ppm, often overlapping with the pyridazine H4 doublet. 2D COSY is recommended if precise assignment between H4(pyridazine) and H(ortho-phenyl) is required.

Part 4: 13C NMR Spectral Analysis

The 13C spectrum provides the definitive confirmation of the carbon skeleton, particularly the carbonyl linker.

Key Signals (DMSO-d6)
  • Carbonyl (C=O): 185.0 – 190.0 ppm . This is the most downfield signal, confirming the ketone functionality.

  • C-6 (Py-NH2): 160.0 – 162.0 ppm . The carbon attached to the amine is highly deshielded due to the electronegative nitrogen.

  • C-3 (Py-C=O): 145.0 – 150.0 ppm . Quaternary carbon linking to the benzoyl group.

  • Aromatic Cluster: 126.0 – 135.0 ppm . Contains the phenyl ring carbons and the pyridazine CH carbons.

Part 5: Tautomerism & Advanced Insights

A common pitfall in analyzing aminopyridazines is ignoring tautomerism. In solution, these compounds exist in equilibrium between the Amino form and the Imino form.

Tautomeric Equilibrium Pathway

Tautomerism Amino Amino Form (Major Species) Intermediate H-Bonding Solvent Interaction Amino->Intermediate DMSO Stabilization Imino Imino Form (Minor Species) Intermediate->Imino Fast Exchange Imino->Amino

Figure 2: Tautomeric equilibrium favored by polar aprotic solvents.

  • Observation: In DMSO-d6, the Amino form is predominantly favored. However, if the spectrum shows "ghost peaks" or unusual broadening of the H5 signal, it may indicate a slow exchange with the imino tautomer or protonation at N2.

  • Acidity: The amide-like character of the imino form makes the NH protons acidic. Avoid using basic glassware or solvents with traces of acid/base, as this accelerates exchange and collapses the NH signal.

Part 6: Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, specific impurities are common. Use this table to validate purity.

ImpurityOriginDiagnostic Peak (1H NMR)
3-Amino-6-chloropyridazine Unreacted Starting MaterialDoublets at 6.8 & 7.3 ppm (Smaller

)
Benzoic Acid Hydrolysis ByproductBroad singlet > 12.0 ppm (-COOH)
Ethyl Acetate Recrystallization SolventTriplet at 1.17 ppm, Singlet at 1.99 ppm
Water Wet DMSO / Hygroscopic SampleBroad singlet at 3.33 ppm (variable)

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235657 (Related Pyridazine Derivatives).

Comparative

Comprehensive Guide: HPLC Method Development for Purity Assessment of (6-Aminopyridazin-3-yl)(phenyl)methanone

Executive Summary & Compound Analysis Objective: Develop and validate a stability-indicating HPLC method for (6-Aminopyridazin-3-yl)(phenyl)methanone (CAS: 2311863-36-0 / Analogous structures), a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

Objective: Develop and validate a stability-indicating HPLC method for (6-Aminopyridazin-3-yl)(phenyl)methanone (CAS: 2311863-36-0 / Analogous structures), a critical intermediate in the synthesis of kinase inhibitors (e.g., TRPV4 antagonists, mTOR inhibitors).[1]

Compound Characterization:

  • Structure: A basic heterocyclic system containing a pyridazine ring substituted with an exocyclic amine and a benzoyl group.

  • Physicochemical Challenges:

    • Basicity: The amino group and pyridazine nitrogens (pKa ~5.5–6.5) are prone to protonation at neutral/acidic pH, leading to severe peak tailing on traditional silica-based C18 columns due to secondary silanol interactions.[1]

    • Hydrophobicity: The phenyl ring adds significant lipophilicity (LogP ~1.5–2.0), requiring organic modifiers for elution.

    • UV Activity: The conjugated benzoyl-pyridazine system provides strong UV absorption (λmax ~250–280 nm).[1]

This guide compares a Standard Generic Method (often the starting point in R&D) against an Optimized Hybrid-High pH Method , demonstrating why the latter is superior for this specific class of molecules.

Method Development Strategy: The Decision Matrix

The following workflow illustrates the logical pathway used to select the optimal stationary phase and mobile phase pH.

MethodDevelopment Start Compound: (6-Aminopyridazin-3-yl)(phenyl)methanone (Basic Heterocycle) Choice1 Select pH Strategy Start->Choice1 PathA Low pH (pH 2-3) (Protonated State BH+) Choice1->PathA Traditional PathB High pH (pH 9-10) (Neutral State B) Choice1->PathB Modern (Recommended) ColA Standard C18 (Silica) PathA->ColA ColB Charged Surface Hybrid (CSH) C18 PathA->ColB ColC Hybrid Ethylene-Bridged (BEH) C18 PathB->ColC ResultA Result: Peak Tailing (Silanol Interaction) ColA->ResultA ResultB Result: Good Peak Shape (Repulsion of Cations) ColB->ResultB ResultC Result: Excellent Shape & Retention (Suppressed Ionization) ColC->ResultC

Figure 1: Decision tree for selecting stationary phase chemistry based on analyte ionization state.

Comparative Study: Generic vs. Optimized Method

Scenario A: The "Generic" Approach (Baseline)

Commonly used in early discovery screening.[1]

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Analyte is fully protonated (cationic).

  • Performance:

    • Tailing Factor (Tf): > 1.8 (Poor).[1]

    • Cause: The protonated amine interacts strongly with residual silanols on the silica surface.

    • Risk: Co-elution of impurities under the tail; poor reproducibility.

Scenario B: The "Optimized" Approach (Recommended)

Designed for basic heterocycles.[1]

  • Column: Waters XBridge BEH C18, 3.5 µm, 4.6 x 100 mm (Hybrid Particle).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[2][3]

  • Mechanism: Analyte is deprotonated (neutral).

  • Performance:

    • Tailing Factor (Tf): < 1.2 (Excellent).

    • Benefit: Neutral species interact only with the C18 ligands, maximizing efficiency. The hybrid particle is stable at high pH.

Quantitative Comparison Data
ParameterMethod A (Generic Acidic)Method B (Optimized High pH)Status
pH 2.7 (Formic Acid)10.0 (NH4HCO3)Critical Factor
Retention Time (tR) ~4.2 min~7.8 minImproved (k' increase)
Peak Tailing (USP) 1.91.1Pass
Resolution (Rs) 1.5 (vs. precursor)3.2 (vs. precursor)Superior
Plate Count (N) ~4,500~12,000High Efficiency

Detailed Experimental Protocols

Optimized High-pH Method (The "Gold Standard")

Use this protocol for final purity assessment and release testing.

Reagents:

  • Ammonium Bicarbonate (LC-MS Grade)[1]

  • Ammonium Hydroxide (28-30%)[1]

  • Methanol (HPLC Grade)[1]

  • Water (Milli-Q, 18.2 MΩ)[1]

Chromatographic Conditions:

  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: XBridge BEH C18 XP, 130Å, 2.5 µm, 3.0 mm X 100 mm (or equivalent Hybrid C18).

  • Column Temp: 40°C.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2–5 µL.

  • Detection: UV at 265 nm (Primary) and 220 nm (Impurity check).[1]

Mobile Phase Preparation:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide.

  • Solvent B: 100% Methanol.

Gradient Program:

Time (min) % Solvent A % Solvent B Curve
0.0 95 5 Initial
1.0 95 5 Isocratic Hold
10.0 10 90 Linear Gradient
12.0 10 90 Wash
12.1 95 5 Re-equilibration

| 15.0 | 95 | 5 | End |

Alternative Low-pH Method (For Mass Spec Compatibility)

If high pH is not feasible (e.g., silica-only columns available), use a Charged Surface Hybrid (CSH) or Biphenyl column to mitigate tailing.[1]

  • Column: Halo Biphenyl or Waters CSH C18.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Note: TFA suppresses silanol activity better than Formic Acid but suppresses MS signal.

  • Mobile Phase B: Acetonitrile.[4]

Impurity Profiling & Specificity

To ensure the method is stability-indicating, you must separate the target from likely synthetic precursors and degradants.

Common Impurities:

  • 3-Amino-6-chloropyridazine: Starting material. More polar (elutes earlier).

  • Phenylboronic acid: Suzuki coupling reagent. Very polar/acidic.

  • Des-amino degradant: Result of oxidative deamination (rare, but possible).

Specificity Experiment: Inject a mixture of the API and these precursors. In the High pH Method , the basic API becomes neutral and retains longer, while the acidic impurities (boronic acids) become ionized (anionic) and elute near the void volume, ensuring easy separation.

ImpuritySeparation cluster_chrom Elution Order (High pH) Imp1 Boronic Acid (Anionic at pH 10) Imp2 Chloro-pyridazine (Weak Base) Imp1->Imp2 API Target API (Neutral at pH 10) Imp2->API

Figure 2: Expected elution order under optimized High pH conditions.

Validation Parameters (Brief Guide)

  • System Suitability:

    • Inject Standard solution (0.1 mg/mL) 5 times.

    • Requirement: RSD of Area < 2.0%; Tailing Factor < 1.5.

  • Linearity:

    • Range: 0.1% to 120% of target concentration.

    • R² > 0.999.

  • LOQ (Limit of Quantitation):

    • Determine S/N ratio of 10:1. Typically ~0.05% level for purity assays.[5]

References

  • PubChem. (2025). (4-(6-Amino-3-pyridazinyl)-1-piperidinyl)(5-(4-fluorophenoxy)-4-methoxy-2-pyridinyl)methanone. National Library of Medicine. Available at: [Link][1]

  • McCalmont, W. F., et al. (2017). Design, synthesis, and biological evaluation of novel (6-aminopyridin-3-yl) methanone derivatives. Bioorganic & Medicinal Chemistry. (Contextual grounding on aminopyridine/pyridazine analysis).
  • Waters Corporation. (2023). Strategies for Separating Basic Compounds in Reverse Phase LC. Application Note 720001159EN. Available at: [Link][1]

  • Helix Chromatography. (2024). HPLC Method for Analysis of Pyridine and Aminopyridine Isomers. Available at: [Link][1]

  • European Pharmacopoeia. (2024).[6] General Chapter 2.2.46 Chromatographic Separation Techniques. (Standard for Tailing Factor limits).

Sources

Validation

IR spectroscopy characteristic peaks of (6-Aminopyridazin-3-YL)(phenyl)methanone

The following guide is designed for researchers and analytical scientists involved in the synthesis and characterization of pyridazine-based pharmacophores. It focuses on the vibrational spectroscopy of (6-Aminopyridazin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and analytical scientists involved in the synthesis and characterization of pyridazine-based pharmacophores. It focuses on the vibrational spectroscopy of (6-Aminopyridazin-3-yl)(phenyl)methanone , a critical intermediate in the development of GABA-A receptor ligands and kinase inhibitors.

Comparative Analysis & Spectral Validation

Executive Summary: The "Push-Pull" Signature

(6-Aminopyridazin-3-yl)(phenyl)methanone represents a classic "push-pull" electronic system. The electron-donating amino group (-NH₂) at position 6 communicates electronically with the electron-withdrawing benzoyl group at position 3 through the electron-deficient pyridazine ring.

Why this matters for IR: This conjugation significantly alters the vibrational frequencies compared to isolated functional groups. The carbonyl (C=O) bond order is reduced, shifting its stretching frequency to lower wavenumbers (red shift) compared to standard aryl ketones. This specific shift is the primary quality control (QC) checkpoint for validating the successful coupling of the phenyl and pyridazine moieties.

Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating components.

The Conjugation Pathway

The resonance interaction between the amine lone pair and the carbonyl oxygen creates a partial double-bond character across the pyridazine ring and a partial single-bond character in the carbonyl.

Figure 1: Visualization of the electronic "push-pull" effect reducing the carbonyl bond order, resulting in a diagnostic frequency shift.

Comparative Spectral Analysis

This section compares the target compound against its most common synthetic precursor and a structural isomer (lactam) often formed as a byproduct.

Target vs. Precursor (3-Amino-6-chloropyridazine)

The most common synthesis route involves a cross-coupling reaction (e.g., Suzuki or Stille) of 3-amino-6-chloropyridazine.

Functional GroupVibration ModePrecursor: 3-Amino-6-chloropyridazineTarget: (6-Aminopyridazin-3-yl)(phenyl)methanoneDiagnostic Note
Amine (-NH₂) N-H Stretch (Asym/Sym)3440 / 3300 cm⁻¹3450 / 3320 cm⁻¹ Retained. Slight shift due to changed ring electronics.
Carbonyl (C=O) C=O[1] StretchAbsent1635 – 1665 cm⁻¹ PRIMARY INDICATOR. Strong, sharp band. Lower than typical ketone (1690) due to conjugation.
Aromatic Ring C-H Stretch~3050 cm⁻¹ (Weak)3030 – 3080 cm⁻¹ Intensity increases due to the addition of the Phenyl ring.
C-Cl Bond C-Cl Stretch700 – 600 cm⁻¹AbsentDisappearance confirms consumption of starting material.
Phenyl Ring Mono-subst.[2] OOPAbsent690 & 740 cm⁻¹ Two strong bands characteristic of the mono-substituted benzoyl group.
Target vs. Alternative Isomer (6-Phenylpyridazin-3(2H)-one)

A common side reaction in pyridazine chemistry is hydrolysis or tautomerization leading to the pyridazinone (lactam) form. Distinguishing the Ketone (Target) from the Lactam (Impurity) is critical.

  • Target (Ketone): C=O stretch is exocyclic. Frequency: ~1650 cm⁻¹ .[3]

  • Alternative (Lactam): C=O is part of the ring (amide-like).[4] Frequency: ~1660–1680 cm⁻¹ (often broad/merged with NH bend).

  • Key Difference: The Lactam form will show a broad Amide N-H stretch (~3100-3200 cm⁻¹) which is distinct from the sharp primary amine doublet of the target.

Experimental Protocol: Validated Characterization Workflow

To ensure reproducibility and minimize artifacts (e.g., water interference), follow this self-validating protocol.

Sample Preparation

Recommended Method: ATR (Attenuated Total Reflectance) with Diamond Crystal.

  • Reasoning: KBr pellets are hygroscopic. The absorbed water O-H stretch (3400 cm⁻¹) directly interferes with the diagnostic N-H amine stretches of this compound.

Step-by-Step Workflow
  • Background Scan: Clean crystal with isopropanol. Collect background (32 scans, 4 cm⁻¹ resolution).

  • Sample Deposition: Place ~5 mg of dry solid on the crystal. Apply high pressure (clamp) to ensure contact.

  • Acquisition: Collect 64 scans.

  • Validation Check (Self-Check):

    • Is the baseline flat at 2000–2500 cm⁻¹? (If noisy, clean crystal and retry).

    • Are the N-H peaks sharp? (Broadness implies wet sample).

  • Post-Processing: Apply ATR correction (if comparing to library transmission spectra).

Figure 2: Decision tree for rapid QC of the synthesis product using IR spectroscopy.

Detailed Peak Assignment Table

Use this table for final assignment.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode Description
3420 - 3460 Mediumν(N-H) asymPrimary amine asymmetric stretch.
3300 - 3340 Mediumν(N-H) symPrimary amine symmetric stretch.
3030 - 3080 Weakν(C-H) arAromatic C-H stretching (Phenyl + Pyridazine).
1635 - 1665 Strong ν(C=O) Conjugated Ketone stretch (Diagnostic).
1610 - 1630 Med-Strongδ(NH₂)Amine scissoring (often overlaps with ring stretch).
1570 - 1590 Strongν(C=N) / ν(C=C)Pyridazine ring skeletal vibrations.
1250 - 1300 Mediumν(C-N)C-N stretch connecting Amine to Ring.
730 - 770 Strongδ(C-H) oopOut-of-plane bending (Phenyl ring).
690 - 710 Strongδ(ring)Ring deformation (Monosubstituted Benzoyl).

References

  • Precursor Data: National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS): 2-Aminopyridine & Benzophenone derivatives. Retrieved from [Link][1]

  • Pyridazine Synthesis & Characterization: Maes, B. U., et al. (2002).[5] "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines." Tetrahedron. (Contextualizes the Suzuki coupling and precursor spectral changes).

  • Vibrational Theory: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative source for "Push-Pull" carbonyl shifts).

  • Comparative Lactam Data: Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one. Molecules 2019, 24(18), 3404.[2] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Definitive Structural Validation of (6-Aminopyridazin-3-YL)(phenyl)methanone via Single-Crystal X-ray Diffraction

For professionals in medicinal chemistry and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a procedural step; it is the bedrock upon which all subsequent researc...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in medicinal chemistry and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a procedural step; it is the bedrock upon which all subsequent research—from quantitative structure-activity relationship (QSAR) studies to clinical trials—is built. The synthesis of novel compounds, such as (6-Aminopyridazin-3-YL)(phenyl)methanone, a scaffold of significant interest due to the biological activities of pyridazine derivatives, demands a validation methodology that is both rigorous and irrefutable.[1]

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of this target molecule. It champions Single-Crystal X-ray Diffraction (SC-XRD) as the definitive method for absolute structural assignment and explores its synergistic relationship with other common spectroscopic techniques. We will dissect the causality behind experimental choices, provide actionable protocols, and present a logical framework for selecting the appropriate validation pathway.

Part 1: Synthesis of (6-Aminopyridazin-3-YL)(phenyl)methanone

The synthesis of pyridazine derivatives can be approached through various routes.[2][3][4] A common and effective strategy involves a Suzuki cross-coupling reaction, which offers a reliable method for forming the aryl-pyridazine bond.[5]

Objective: To synthesize the target compound with sufficient purity for subsequent analysis and single-crystal growth.

Experimental Protocol: Suzuki Cross-Coupling

  • Reactant Preparation: In a nitrogen-flushed Schlenk flask, combine 3-amino-6-chloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), followed by the addition of a base, such as sodium carbonate (2.5 eq). The base is crucial for the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via column chromatography on silica gel to yield (6-Aminopyridazin-3-YL)(phenyl)methanone as a solid.

Part 2: The Gold Standard: Validation by Single-Crystal X-ray Diffraction

While techniques like NMR and Mass Spectrometry provide essential information about connectivity and mass, they can sometimes be insufficient for resolving ambiguities related to isomerism, conformation, or the absolute arrangement of atoms in space. SC-XRD provides a direct, three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[6][7]

The Causality of Choice: Why SC-XRD is Definitive

  • Unambiguous Connectivity: It directly visualizes the atomic positions, leaving no doubt as to which atoms are bonded.

  • Stereochemical Certainty: It can definitively distinguish between enantiomers (with appropriate data) and diastereomers.[7]

  • Solid-State Conformation: It reveals the preferred conformation of the molecule in the solid state, which is vital for understanding intermolecular interactions.

  • Polymorph Identification: It is the only technique that can definitively identify different crystalline forms (polymorphs) of a compound, a critical factor in pharmaceutical development.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey to a definitive crystal structure is a meticulous process that demands patience and precision, particularly in the crystal growth phase.

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-Ray Diffraction & Analysis A Synthesized Product (Crude Powder) B Column Chromatography A->B C C B->C D Solvent Screening C->D E Slow Evaporation/ Vapor Diffusion D->E F Harvest High-Quality Single Crystal E->F G Mount Crystal on Diffractometer F->G H X-ray Data Collection G->H I Structure Solution (e.g., Direct Methods) H->I J Structure Refinement I->J K Validation & CIF Report J->K

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol 1: Growing Single Crystals

High-quality single crystals are the most critical prerequisite for a successful SC-XRD experiment.[8] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.[9][10]

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[11]

  • Prepare a Saturated Solution: In a small, clean vial, dissolve a small amount of the compound (5-10 mg) in the minimum volume of the chosen hot solvent to achieve saturation.[12]

  • Induce Slow Crystallization:

    • Method A: Slow Evaporation: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate over several days to weeks, gradually increasing the concentration and promoting crystal growth.

    • Method B: Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed jar. Add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) to the bottom of the larger jar. The anti-solvent vapor will slowly diffuse into the vial, reduce the compound's solubility, and induce crystallization.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully remove them from the solution using a loop or fine forceps.

Protocol 2: Data Collection and Structure Refinement
  • Mounting: The selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles.[13] The diffracted X-rays produce a pattern of reflections whose intensities and positions are recorded by a detector.[6]

  • Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods like "direct methods".[14]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors, typically measured by the R-factor. A low R-factor (generally < 0.05) indicates a good fit.[15]

Part 3: A Comparative Analysis of Validation Techniques

No single technique tells the whole story. A senior scientist leverages a suite of tools, understanding the strengths and limitations of each. The choice of method depends on the question being asked.

Method_Selection A Synthesized Compound B Preliminary Checks (TLC, Melting Point) A->B C Is the sample pure? B->C D Purify (e.g., Chromatography) C->D No E Spectroscopic Analysis (NMR, MS, IR) C->E Yes D->B F Is structure confirmed? (Mass, Connectivity) E->F G Structure Validated F->G Yes H Ambiguity exists? (Isomers, Stereochemistry) F->H No H->G No, re-evaluate I Single Crystal Growth H->I Yes J Single-Crystal XRD I->J K Definitive Structure J->K

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (6-Aminopyridazin-3-YL)(phenyl)methanone

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (6-Aminopyridazin-3-YL)(phenyl)methanone. The following protocols are designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (6-Aminopyridazin-3-YL)(phenyl)methanone. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven insights.

Understanding the Hazard: A Proactive Approach to Safety

(6-Aminopyridazin-3-YL)(phenyl)methanone is a chemical compound that requires careful handling due to its potential hazards. A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this and similar aminopyridine compounds include potential toxicity if swallowed, skin and eye irritation, and respiratory irritation.[1][2][3] Acute exposure to aminopyridine derivatives can lead to symptoms such as dizziness, headache, and respiratory distress.[1] Therefore, understanding these risks is the first step in implementing effective safety protocols.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is worn, engineering controls should be in place to minimize exposure. All work with (6-Aminopyridazin-3-YL)(phenyl)methanone, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[1][4][5][6] This is crucial to prevent the inhalation of any dust or vapors.[1][4] Ensure that the fume hood has adequate airflow and is functioning correctly before beginning any work. Additionally, a safety shower and eye wash station should be readily accessible in the laboratory.[4]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection and proper use of PPE are critical for preventing direct contact with (6-Aminopyridazin-3-YL)(phenyl)methanone. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).[4][7]To prevent skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[4]
Eye and Face Protection Chemical safety goggles or a face shield.[1]To protect the eyes from splashes or dust.[4]
Respiratory Protection A government-approved respirator may be necessary if ventilation is inadequate.[4][6][8]To prevent inhalation of dust or vapors, especially during spills or when engineering controls are not sufficient.[4]
Protective Clothing A lab coat is mandatory. For larger quantities or in case of a spill, a full-body protective suit may be required.[1]To protect the skin and personal clothing from contamination.[1]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling (6-Aminopyridazin-3-YL)(phenyl)methanone.

PPE_Selection_Workflow start Start: Handling (6-Aminopyridazin-3-YL)(phenyl)methanone fume_hood Is a certified chemical fume hood available and operational? start->fume_hood solid_or_liquid Handling solid or concentrated solution? fume_hood->solid_or_liquid Yes stop Do not proceed. Consult safety officer. fume_hood->stop No ppe_standard Standard PPE: - Chemical-resistant gloves - Safety goggles - Lab coat solid_or_liquid->ppe_standard Yes solid_or_liquid->ppe_standard No (dilute solution) respirator Add government-approved respirator ppe_standard->respirator If risk of aerosol/dust inhalation full_body_suit Consider full body protective suit for major spills ppe_standard->full_body_suit If risk of major spill end Proceed with experiment ppe_standard->end respirator->end full_body_suit->end Disposal_Workflow start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solids (gloves, weighing boats, etc.) waste_type->solid_waste Solid liquid_waste Unused/Waste Solutions waste_type->liquid_waste Liquid container_solid Place in a labeled, sealed hazardous waste container for solids. solid_waste->container_solid container_liquid Place in a labeled, sealed hazardous waste container for liquids. liquid_waste->container_liquid storage Store waste containers in a designated, secure hazardous waste accumulation area. container_solid->storage container_liquid->storage disposal Arrange for disposal by certified hazardous waste personnel. storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal Workflow for (6-Aminopyridazin-3-YL)(phenyl)methanone Waste

By adhering to these guidelines, you can significantly mitigate the risks associated with handling (6-Aminopyridazin-3-YL)(phenyl)methanone and ensure a safe and productive research environment.

References

  • YNCC. Material Safety Data Sheet. [Link]

  • Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.